Defactinib

Catalog No.
S001669
CAS No.
1073154-85-4
M.F
C20H21F3N8O3S
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Defactinib

CAS Number

1073154-85-4

Product Name

Defactinib

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide

Molecular Formula

C20H21F3N8O3S

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Synonyms

defactinib, N-methyl-4-((4-(((3-methyl(methylsulfonyl)aminopyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide, PF-04554878, VS-6063

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

The exact mass of the compound Defactinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Defactinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Defactinib Pharmacokinetic Parameters

The table below summarizes the key ADME characteristics of this compound, synthesized from recent clinical studies and drug monographs [1] [2] [3].

Parameter Value & Description

| Absorption | - Time to C~max~ (T~max~): ~4 hours (fed condition) [1].

  • Food Effect: High-fat meal increases AUC by 2.7-fold and C~max~ by 1.9-fold [1]. | | Distribution | - Volume of Distribution (V~d~): 1560 L (steady-state) [1].
  • Protein Binding: 90% bound to human plasma proteins [1]. | | Metabolism | - Primary Enzymes: CYP3A4 and CYP2C9 [1].
  • Key Metabolites: N-desmethyl sulfonamide (M2, inactive) and N-desmethyl amide (M4, equipotent to parent drug). M2 AUC is 92% of this compound exposure [1]. | | Excretion | - Feces: 87% of dose (52% as unchanged drug) [1].
  • Urine: 7.6% of dose (0.8% as unchanged drug) [1]. | | Half-life & Clearance | - Half-life (T~1/2~): ~9 hours (estimated elimination half-life) [1].
  • Clearance (CL): Apparent oral clearance is 69 L/h [1]. |

Experimental Protocols from Key Studies

For researchers designing related studies, here are the methodologies from pivotal this compound clinical trials.

Phase 1 FRAME Trial (Avutometinib Combination)

This first-in-human trial established the recommended Phase 2 dose and schedule for this compound in combination with avutometinib [3].

  • Dosing Schedule: The recommended phase 2 dose (RP2D) for a 28-day cycle is This compound 200 mg twice daily (7 days a week) alongside avutometinib 3.2 mg once daily (twice weekly). Both drugs are administered orally on a "3 weeks on, 1 week off" basis [3].
  • PK/PD Sampling: Blood samples for pharmacokinetics were collected in Cycle 1 for 48 hours on days when patients received avutometinib. Key parameters like AUC and C~max~ were calculated [3].
  • Efficacy Assessment: Tumor response was assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [3].
First-in-Asian Phase 1 Study (Monotherapy)

This study evaluated the safety and pharmacokinetics of this compound as a monotherapy in Japanese patients [2].

  • Study Design: Open-label, dose-escalation study using a standard "3 + 3" design. Doses tested were 200 mg, 400 mg, and 600 mg, administered orally twice daily in 21-day cycles [2].
  • PK Blood Sampling: On Days 1 and 15 of Cycle 1, blood was collected pre-dose and at multiple time points post-dose (15 min to 24 hours) [2].
  • Bioanalytical Method: Plasma concentrations were measured using a validated method. Phoenix WinNonlin (v6.3) was used for non-compartmental analysis to estimate PK parameters (C~max~, T~max~, AUC, T~1/2~) [2].

Mechanism of Action and Signaling Pathway

This compound's therapeutic action stems from its ability to inhibit Focal Adhesion Kinase (FAK), overcoming a key resistance mechanism to MAPK pathway inhibitors. The following diagram illustrates this mechanism in the context of its combination therapy with avutometinib.

G ECM Extracellular Matrix (ECM) / Integrin Signaling FAK Focal Adhesion Kinase (FAK) ECM->FAK Activates MAPK_Pathway MAPK Pathway (RAS/MEK/ERK) FAK->MAPK_Pathway Activates PI3K_Pathway PI3K/Akt Pathway FAK->PI3K_Pathway Activates Resistance Resistance to MAPK Inhibition MAPK_Pathway->Resistance Upregulation is a Key Cell_Processes Tumor Cell Processes: - Proliferation - Survival - Migration - Angiogenesis Resistance->Cell_Processes Facilitates This compound This compound (FAK Inhibitor) This compound->FAK Inhibits Avutometinib Avutometinib (RAF/MEK Inhibitor) Avutometinib->MAPK_Pathway Inhibits

This compound inhibits FAK to block resistance and tumor survival pathways. [1] [3]

Key Insights for Researchers

  • Combination is Key: this compound is approved and clinically developed specifically in combination with the RAF/MEK inhibitor avutometinib. Its primary role is to overcome FAK-mediated resistance that emerges with MAPK pathway inhibition [1] [3].
  • Dosing and Food: The significant positive food effect means that this compound should be administered with food in clinical and preclinical settings to ensure consistent and adequate exposure [1].
  • Metabolite Consideration: The major circulating metabolite M2 is inactive, but the M4 metabolite is equipotent. This should be considered in bioanalytical method development and overall pharmacodynamic assessment [1].

References

Defactinib IC50 focal adhesion kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Defactinib IC50 and Key Kinase Targets

Target Kinase IC50 Value Notes / Context
Focal Adhesion Kinase (FAK) < 0.6 nM Potent, ATP-competitive inhibitor [1].
Proline-rich tyrosine kinase 2 (Pyk2) < 0.6 nM Second member of the FAK family; also potently inhibited [1].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by blocking the integrin-mediated activation of downstream signaling pathways that are crucial for tumor cell survival, proliferation, and migration. The diagram below illustrates the key pathways affected [2] [3].

G Integrins Integrins FAK FAK Integrins->FAK Activation PI3K PI3K FAK->PI3K SRC SRC FAK->SRC This compound This compound (FAK Inhibitor) This compound->FAK Inhibition AKT AKT PI3K->AKT SOX2 SOX2 AKT->SOX2 MYC MYC AKT->MYC MDM2 MDM2 AKT->MDM2 RAS RAS SRC->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK

This compound inhibits FAK, blocking key downstream oncogenic pathways like PI3K/AKT and RAS/MEK/ERK [2] [3].

Experimental Evidence and Research Context

The high potency of this compound is demonstrated in various experimental models:

  • In Vitro Cell Studies: In esophageal squamous cell carcinoma (ESCC) cell lines, this compound treatment led to a dose and time-dependent dissociation of PI3K from FAK, resulting in effective blockade of the AKT signaling pathway and reduced expression of oncogenes like SOX2, MYC, and MDM2 [2].
  • Co-culture Resistance Models: Research shows that Cancer-Associated Fibroblasts (CAFs) can secrete metabolites like phosphatidylcholines, activating the JAK2/STAT3 pathway in tumor cells and conferring resistance to FAK inhibitors like this compound. This highlights the complexity of the tumor microenvironment [4].

Clinical Development and Status

This compound has been evaluated in clinical trials, both as a monotherapy and in combination.

  • Combination Therapy Approval: In 2025, this compound was approved by the US FDA in a co-package with avutometinib (a RAF/MEK1 inhibitor) for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [3].
  • Monotherapy Trials: A phase 2 study of this compound monotherapy in previously treated advanced KRAS mutant non-small cell lung cancer (NSCLC) showed only modest clinical activity, underscoring the potential need for combination approaches in certain cancer types [1].

Key Considerations for Researchers

  • Beyond IC50: While IC50 is a critical measure of a drug's potency, its ultimate efficacy can be influenced by other factors, including tumor microenvironment-mediated resistance, as seen with CAFs [4].
  • Resistance Mechanisms: Studies have identified that Receptor Tyrosine Kinases (RTKs) like HER2 can directly phosphorylate FAK at the Y397 site, bypassing the inhibition of FAK's kinase activity by drugs like this compound. This "oncogenic protection" is an important mechanism of intrinsic and acquired resistance [5].

References

Defactinib FAK Pyk2 signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Defactinib functions as an ATP-competitive inhibitor, binding to the kinase domains of FAK and PYK2 to block their enzymatic activity [1]. This inhibition disrupts multiple downstream signaling cascades.

This compound inhibits FAK and PYK2, blocking downstream signaling. FAK promotes survival/proliferation via PI3K/AKT and RAS. PYK2 drives inflammation via IRF5. SRC, downstream of both, enables migration/invasion via YAP/TAZ.

Beyond the pathways above, this compound's mechanism has critical implications in the tumor microenvironment (TME):

  • Overcoming Drug Resistance: In multiple myeloma, hypoxia within the TME can induce resistance to proteasome inhibitors like bortezomib. This compound was shown to re-sensitize cancer cells to these drugs, both in vitro and in vivo, by targeting the FAK/PYK2 signaling axis that is upregulated in hypoxic conditions [2].
  • Immunomodulatory Effects: this compound can enhance the proliferation of CD8+ cytotoxic T cells. When combined with an anti-PD-1 immune checkpoint inhibitor, it significantly improved anti-tumor efficacy and survival in a murine colorectal cancer model, suggesting its potential to boost immunotherapy [3].

Key Experimental Evidence and Protocols

Substantial preclinical and clinical data support this compound's application in oncology and inflammatory diseases.

In Vitro Cell-Based Assays
  • Purpose: To evaluate the direct impact of this compound on cancer cell survival, proliferation, and synergy with other drugs.
  • Detailed Protocol:
    • Cell Culture: Maintain human cancer cell lines (e.g., MM.1S and H929 multiple myeloma cells) in appropriate media [2].
    • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0-10 μM) as a single agent or in combination with other drugs (e.g., bortezomib). Include controls (vehicle-only) [2].
    • Hypoxia Induction: To model the tumor microenvironment, place cells in a hypoxia chamber (e.g., 1% O₂) alongside normoxic controls (21% O₂) [2].
    • Viability Assessment: After 24-72 hours, measure cell viability using an MTT assay. This colorimetric test measures the activity of mitochondrial enzymes in living cells [2].
    • Apoptosis Measurement: Use flow cytometry to analyze cells stained with Annexin V and Propidium Iodide (PI) to quantify apoptosis [2].
    • Data Analysis: Calculate IC₅₀ values and use software (e.g., CompuSyn) to determine Combination Index (CI) values for drug interactions (additive, synergistic) [2].
In Vivo Animal Models
  • Purpose: To investigate the efficacy and tolerability of this compound in a living organism.
  • Detailed Protocol:
    • Model Establishment:
      • Subcutaneous Model: Inject cancer cells (e.g., H929) into the flanks of immunocompromised mice. Begin treatment when tumors reach a predetermined volume (e.g., 125 mm³) [2].
      • Disseminated Model: Intravenously inject cells (e.g., MM.1S) to simulate systemic disease and metastasis [2].
    • Dosing Regimen: Administer this compound (or vehicle) orally. It can be given alone, concurrently with other drugs (e.g., bortezomib), or sequentially after initial therapy to model relapse prevention [2].
    • Monitoring: Measure tumor dimensions with calipers 2-3 times weekly. For survival studies, monitor mice daily [2].
    • Endpoint Analysis: At the study endpoint, harvest tumors and organs for immunohistochemical (IHC) analysis of key biomarkers (e.g., phospho-FAK, phospho-PYK2, cleaved caspase-3) [2].

The table below summarizes key quantitative findings from selected studies.

Disease Model / Context Key Experimental Findings
KRAS-mutant NSCLC [4] In a Phase 2 trial of 55 heavily pretreated patients, this compound monotherapy resulted in a 12-week progression-free survival (PFS) rate of 28%. The median PFS was 45 days.
Multiple Myeloma (Hypoxia) [2] This compound (VS-6063) re-sensitized cells to bortezomib, reducing survival in vitro. In a disseminated mouse model, this compound + bortezomib significantly prolonged survival compared to bortezomib alone.
Colorectal Cancer (Immuno-Oncology) [3] In the MC38 syngeneic model, combining the FAK/PYK2 inhibitor VS-4718 with anti-PD-1 extended median survival to 42 days, versus 21 days (control) and 25 days (anti-PD-1 alone).
Ulcerative Colitis [5] Treatment of human colon biopsies from UC patients with this compound reduced pro-inflammatory cytokines, demonstrating its anti-inflammatory effect via PYK2-IRF5 inhibition.

Clinical Development and Strategic Combinations

Verastem Oncology is advancing this compound primarily in combination with its RAF/MEK clamp, avutometinib. This strategy aims to achieve more complete and durable RAS/MAPK pathway inhibition by simultaneously targeting vertical pathway inhibition (RAF/MEK) and horizontal resistance mechanisms (FAK/PYK2) [6] [7].

Key ongoing clinical trials (RAMP program) include [6]:

  • Recurrent LGSOC: The combination has been granted Priority Review by the FDA with a PDUFA action date of June 30, 2025.
  • 1L Metastatic Pancreatic Cancer (RAMP 205): Evaluating avutometinib + this compound + standard chemotherapy. Updated data expected.
  • KRAS G12C-mutant NSCLC (RAMP 203): Evaluating a triplet therapy of avutometinib + this compound + the KRAS G12C inhibitor sotorasib.

This compound represents a multifaceted therapeutic strategy targeting both cancer cells and the tumor microenvironment. Its dual inhibition of FAK and PYK2, combined with its potential to enhance the efficacy of chemotherapy and immunotherapy, makes it a compelling candidate in oncology drug development.

References

Defactinib role in intestinal inflammation IRF5 phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The core mechanism by which defactinib exerts its anti-inflammatory effect is through the inhibition of the protein-tyrosine kinase 2-beta (PYK2), which directly phosphorylates and activates Interferon Regulatory Factor 5 (IRF5).

  • PYK2 as a Putative IRF5 Kinase: A kinase inhibitor screen in macrophages identified PYK2 as a key upstream regulator of IRF5. Both IRF5 and PYK2 are genetic risk factors for inflammatory bowel disease (IBD), and they function within the same molecular pathway [1] [2].
  • Direct Phosphorylation: PYK2 directly binds to the C-terminal serine-rich region (SRR) of IRF5 via its central kinase domain. This interaction leads to the phosphorylation of specific residues on the IRF5 protein [1].
  • Consequences of Inhibition: When PYK2 is inhibited by this compound or genetically knocked out, the activation of IRF5 is impaired. This results in:
    • Reduced recruitment of IRF5 to the promoters of pro-inflammatory genes like Tnf, Il6, and Il1a [1].
    • Attenuated recruitment of RNA polymerase II at these promoters, indicating reduced gene transcription [1].
    • A significant reduction in the mRNA expression of these cytokines and chemokines (e.g., Ccl4, Ccl5) [1].

The signaling pathway from TLR activation to cytokine production, and this compound's point of intervention, is summarized below.

G cluster_tlr TLR / Inflammatory Stimulus cluster_pyk2 PYK2 Activation cluster_irf5 IRF5 Activation & Translocation cluster_drug This compound Intervention cluster_output Inflammatory Output LPS LPS / R848 TLR TLR4 / TLR7/9 LPS->TLR Myd88 MyD88 TLR->Myd88 PYK2_i PYK2 (Inactive) Myd88->PYK2_i Activates PYK2_a PYK2 (Active) (pY402) PYK2_i->PYK2_a Autophosphorylation IRF5_i IRF5 (Inactive) PYK2_a->IRF5_i Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12, IL-23) PYK2_a->Cytokines (Leads to) IRF5_a IRF5 Phosphorylated IRF5_i->IRF5_a IRF5_n IRF5 Nuclear Translocation IRF5_a->IRF5_n IRF5_n->Cytokines Gene Transcription This compound This compound This compound->PYK2_a Inhibits

Summary of Key Experimental Evidence

The following tables summarize the quantitative and functional data from pivotal studies demonstrating this compound's efficacy.

Table 1: In Vitro and Ex Vivo Evidence for this compound's Anti-inflammatory Effects

Experimental Model Treatment Key Findings Citation
Mouse RAW264.7 macrophages (PYK2 KO) Genetic knockout Impaired LPS-induced IRF5 activation; reduced mRNA of Tnf, Il6, Il1a, Ccl4, Ccl5 [1]. [1]
Mouse RAW264.7 macrophages This compound (PYK2i) Transcriptomic signature similar to IRF5 knockout cells [1]. [1]
Human colonic biopsies (Ulcerative Colitis patients) This compound ex vivo Significant reduction in pro-inflammatory cytokines [1] [2]. [1] [2]
Mouse colitis model This compound in vivo Reduced pathology and inflammation [1]. [1]

Table 2: Correlation of IRF5 with Human Disease

Study Focus Patient Cohort Key Findings Citation
IRF5 as an inflammatory marker 30 UC patients & 8 controls Significant increase in IRF5-positive macrophage-like cells in inflamed mucosa; positive correlation with disease activity and calprotectin levels [3] [4]. [3] [4]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies from the key studies.

1. Kinase Inhibitor Library Screening and Validation [1]

  • Reporter System: An IRF5-dependent luciferase reporter system under the control of the TNF promoter was used.
  • Screening: A library of kinase inhibitors was screened in RAW264.7 macrophages.
  • Validation: Candidate kinases were overexpressed with IRF5 and the TNF-luciferase reporter in HEK-293 TLR4/CD14/MD-2 cells to measure reporter activation.
  • Interaction Studies: Co-immunoprecipitation (Co-IP) assays in HEK293 ET cells were performed to confirm physical interaction between PYK2 and IRF5.
  • Domain Mapping: Truncation mutants of IRF5 and PYK2 were used in Co-IP experiments to identify interacting domains.

2. Functional Analysis in Genetically Modified Cells [1]

  • CRISPR-Cas9 Knockout: IRF5 and PYK2 were knocked out in murine RAW264.7 macrophages and immortalized myeloid progenitor HoxB8 cells.
  • Chromatin Immunoprecipitation (ChIP): Used to assess IRF5 recruitment and RNA polymerase II loading onto target gene promoters in wild-type vs. PYK2-deficient cells.
  • Gene Expression Analysis: mRNA levels of cytokines and chemokines were quantified by qRT-PCR following LPS stimulation.

3. Assessment of this compound Efficacy [1]

  • In Vitro Treatment: Macrophages were treated with this compound, and the transcriptomic profile was analyzed via RNA sequencing.
  • Ex Vivo Human Model: Colonic mucosal biopsies from patients with active ulcerative colitis were cultured ex vivo with this compound, and the production of pro-inflammatory cytokines was measured.
  • In Vivo Mouse Model: A mouse colitis model was treated with this compound, and pathology scores were evaluated.

Additional Regulatory Context

While PYK2 is a critical kinase for IRF5, it is part of a broader regulatory network. Other kinases have also been identified as positive regulators of IRF5, highlighting the complexity of its control.

  • STK25: A kinome-wide siRNA screen identified Serine/Threonine Protein Kinase 25 (STK25) as a novel modulator of TLR-induced IRF5 activity. STK25 directly phosphorylates IRF5 at Thr265, leading to its transcriptional activation. This pathway is implicated in systemic lupus erythematosus (SLE) [5].
  • Other Kinases: Several other kinases, including TBK1, IKKε, IRAK4, and RIP2, have been proposed to phosphorylate and activate IRF5 in different signaling contexts [1] [6].

The diagram below illustrates this multi-kinase regulatory network.

G IRF5 IRF5 PYK2 PYK2/PTK2B PYK2->IRF5 IBD Primary link to IBD PYK2->IBD STK25 STK25 STK25->IRF5 SLE Primary link to SLE STK25->SLE IKKb IKKβ IKKb->IRF5 Context Multiple contexts IKKb->Context TBK1 TBK1 TBK1->IRF5 TBK1->Context IRAK4 IRAK4 IRAK4->IRF5 IRAK4->Context RIP2 RIP2 RIP2->IRF5 RIP2->Context

References

Defactinib & Avutometinib Combination: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The most significant recent development for Defactinib is its FDA accelerated approval in May 2025 for use in combination with avutometinib (as the co-packaged product Avmapki Fakzynja) for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1] [2]. This combination represents a novel approach to targeting resistance mechanisms in cancer signaling pathways.

  • Mechanism of Action: this compound is a second-generation inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK is a key signal transducer for integrins and is involved in cell proliferation, survival, and migration. Its upregulation is a known resistance mechanism to therapies targeting the RAS/RAF/MEK/ERK (MAPK) pathway [3] [4].
    • Avutometinib is a unique RAF-MEK clamp that not only inhibits MEK kinase activity but also blocks MEK phosphorylation by RAF, creating a more complete and durable suppression of the MAPK pathway [5] [6].
    • The synergistic effect of this combination arises from simultaneously inhibiting the primary MAPK oncogenic driver (with avutometinib) and a key resistance pathway (with this compound) [4].

The logical relationship and synergistic mechanism of the avutometinib and this compound combination can be visualized in the following pathway diagram:

G KRAS_Mutation KRAS Mutation (Upstream Driver) MAPK_Pathway MAPK Pathway (Oncogenic Signaling) KRAS_Mutation->MAPK_Pathway Activates FAK_Pathway FAK Pathway (Resistance Mechanism) MAPK_Pathway->FAK_Pathway Induces Resistance Tumor_Growth Tumor Cell Survival, Proliferation & Growth MAPK_Pathway->Tumor_Growth FAK_Pathway->Tumor_Growth Promotes Avutometinib Avutometinib (RAF-MEK Clamp) Avutometinib->MAPK_Pathway Inhibits This compound This compound (FAK Inhibitor) This compound->FAK_Pathway Inhibits

Synergistic inhibition of oncogenic signaling and resistance pathways.

Key Clinical Trial Data and Efficacy

The approval and ongoing research are supported by several clinical trials, primarily the phase 1 FRAME trial and the phase 2 RAMP-201 trial. The data demonstrates promising efficacy, particularly in LGSOC.

The table below summarizes the key efficacy findings from these clinical studies:

Trial Name Phase Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Key Findings
FRAME [5] [7] 1 LGSOC (n=26) 42.3% (11/26) 20.1 months Demonstrated proof-of-concept; ORR was 58% (7/12) in KRAS-mutant and 33% (4/12) in KRAS wild-type patients.
RAMP-201 (Interim) [8] [4] 2 LGSOC (n=29, combo arm) 45% (13/29) Not Reached (at cutoff) 86% of patients experienced tumor shrinkage. ORR was 60% in KRAS-mutant and 29% in KRAS wild-type.
RAMP-201 (Full Cohort) [8] 2 LGSOC (n=109, combo arm) 31% (34/109) 12.9 months Confirmed ORR in a larger population; median Duration of Response (DoR) was 31.1 months.
RAMP-201 (FDA Basis) [1] [2] 2 KRAS-mutated LGSOC (n=57) 44% (95% CI: 31, 58) Data supporting accelerated approval; range of DoR was 3.3 to 31.1 months.

Experimental Protocol & Dosing

The clinical trials established a specific dosing schedule to optimize efficacy and manage tolerability.

  • Recommended Phase 2 Dose (RP2D) & Schedule: The established regimen from the FRAME trial is a 28-day cycle where patients receive [5] [1]:

    • Avutometinib: 3.2 mg orally, taken twice weekly (e.g., on Day 1 and Day 4).
    • This compound: 200 mg orally, taken twice daily.
    • Both drugs are administered on a 3 weeks 'on', 1 week 'off' schedule (for the first 3 weeks of each 4-week cycle). This intermittent dosing was found to be crucial for improving tolerability while maintaining efficacy [5].
  • Key Pharmacokinetic/Pharmacodynamic (PK/PD) Assessments: In the FRAME trial, the pharmacokinetics of both drugs were assessed on cycle 1, day 8 or 15 over 48 hours. Key parameters like AUC and Cmax were consistent with previous single-agent reports, suggesting no major drug-drug interaction [5]. Paired tumor biopsies (pre-treatment, post a single dose of avutometinib, and post combination therapy) were used to demonstrate target engagement by measuring changes in phosphorylated MEK (p-MEK), ERK (p-ERK), and FAK (p-FAK) [5].

Other Research Directions

While the combination with avutometinib in LGSOC is the most advanced application, research on this compound continues in other areas.

  • Potential in Psoriasis: A December 2024 study in the Journal of Dermatology investigated this compound in psoriasis. The research found that this compound inhibited FAK phosphorylation and alleviated psoriasiform inflammation and epidermal hyperproliferation in an imiquimod (IMQ)-induced mouse model. The proposed mechanism involves the suppression of the JNK/YB1 signaling pathway [9].
  • Ongoing Trials in Other Cancers: Verastem Oncology has several ongoing trials exploring this combination in other solid tumors, including [6]:
    • RAMP 203 & RAMP 204: Evaluating the triple combination of avutometinib, this compound, and KRAS G12C inhibitors (sotorasib or adagrasib) in non-small cell lung cancer (NSCLC).
    • RAMP 205: A Phase 1b/2 trial evaluating the combination with gemcitabine/nab-paclitaxel in front-line metastatic pancreatic cancer.

Summary for Researchers

The development of this compound in combination with avutometinib is a compelling example of rational drug design aimed at overcoming tumor resistance. The key takeaways for the research community are:

  • Novel Target Engagement: The combination simultaneously targets the MAPK pathway and the FAK-mediated resistance mechanism.
  • Clinical Validation: Strong and consistent response rates in LGSOC, a cancer known for its resistance to chemotherapy, led to its accelerated FDA approval.
  • Tolerable Regimen: An intermittent dosing schedule makes this dual-pathway inhibition a feasible chronic therapy.
  • Expanding Potential: Ongoing trials may expand the application of this combination to other RAS-driven solid tumors.

References

Defactinib avutometinib combination protocol recurrent LGSOC

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

The avutometinib and defactinib combination provides a dual-inhibition strategy targeting key survival and resistance pathways in LGSOC [1] [2].

  • Avutometinib is a dual RAF/MEK clamp that inhibits MEK kinase activity and blocks RAF-mediated phosphorylation and reactivation of MEK, creating a more complete and durable blockade of the RAS/MAPK pathway than MEK-only inhibitors [1] [2].
  • This compound is an oral, selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase-2 (Pyk2). FAK activation is a known resistance mechanism to MEK inhibition; this compound blocks this adaptive resistance pathway, disrupting cancer cell survival and migration [2] [3].

The logical relationship of this dual-targeting mechanism is illustrated in the diagram below.

G Dual-Inhibition of RAS/MAPK and FAK Pathways KRAS_Mutation KRAS Mutation MAPK_Pathway Hyperactivated RAS/RAF/MEK/ERK (MAPK) Pathway KRAS_Mutation->MAPK_Pathway Cell_Growth Uncontrolled Cancer Cell Growth & Proliferation MAPK_Pathway->Cell_Growth FAK_Resistance FAK-mediated Resistance Pathway MAPK_Pathway->FAK_Resistance Activates Compensatory Pathway FAK_Resistance->Cell_Growth Avutometinib Avutometinib (RAF/MEK Inhibitor) Avutometinib->MAPK_Pathway Blocks This compound This compound (FAK/Pyk2 Inhibitor) This compound->FAK_Resistance Blocks

Clinical Trial Data and Efficacy

Efficacy for the accelerated FDA approval was supported by the Phase 2 RAMP 201 trial (NCT04625270) in patients with recurrent LGSOC who had received a median of three prior lines of therapy [1] [4]. The trial demonstrated robust and durable responses, especially in the KRAS-mutant population.

Table 1: Efficacy Outcomes from RAMP 201 Trial (Blinded Independent Review) [1] [4] [3]

Efficacy Measure All Patients (n=109) KRAS-Mutant (n=57) KRAS Wild-Type (n=52)
Confirmed Objective Response Rate (ORR) 31% 44% 17%
Complete Response (CR) Information Not Fully Specified 3.5% Information Not Fully Specified
Median Duration of Response (DOR) 31.1 months 31.1 months 9.2 months
Median Progression-Free Survival (PFS) 12.9 months 22.0 months 12.8 months
Disease Control Rate (DCR ≥6 months) 61% 70% 50%
Patients with Any Tumor Shrinkage 82% Data Not Subdivided Data Not Subdivided

Table 2: Incidence of Common Adverse Reactions (≥25%) in the Safety Population [1] [4]

Adverse Reaction All Grades Incidence (%) Grade ≥3 Incidence (%)
Increased creatine phosphokinase 60.0 24.3
Nausea 67.0 2.6
Fatigue Reported Not Specified
Increased aspartate aminotransferase (AST) Reported Not Specified
Rash Reported Not Specified
Diarrhea 58.3 7.8
Musculoskeletal pain Reported Not Specified
Edema Reported Not Specified
Decreased hemoglobin Reported Not Specified
Increased alanine aminotransferase (ALT) Reported Not Specified
Vomiting Reported Not Specified
Increased blood bilirubin Reported Not Specified

Detailed Treatment Protocol

The following workflow outlines the complete treatment protocol, from patient selection to dose management.

G Avutometinib + this compound Treatment Protocol A Patient Selection: • Adult with recurrent LGSOC • Confirmed KRAS mutation • Prior systemic therapy B Baseline Assessments A->B C Treatment Cycle (28 days) B->C D Avutometinib: 3.2 mg (four 0.8 mg capsules) Orally, Twice Weekly (Days 1 & 4) C->D E This compound: 200 mg (one tablet) Orally, Twice Daily C->E F Treatment continues until: • Disease progression, or • Unacceptable toxicity D->F E->F G Proactive Monitoring & Toxicity Management F->G Ongoing

Recommended Dosage and Administration [1] [4]
  • Avutometinib: 3.2 mg (four 0.8 mg capsules) taken orally twice weekly (e.g., on Days 1 and 4 of each week) for the first 3 weeks of a 4-week cycle.
  • This compound: 200 mg (one tablet) taken orally twice daily for the first 3 weeks of the same 4-week cycle.
  • Both medications should be taken with food and swallowed whole. Treatment continues until disease progression or unacceptable toxicity.
Required Safety Monitoring and Management [1]

Routine monitoring is critical for patient safety. Key requirements include:

  • Ophthalmic Exams: Comprehensive evaluation at baseline, prior to Cycle 2, every three cycles thereafter, and as clinically indicated for visual impairment and vitreoretinal disorders.
  • Laboratory Tests:
    • Liver Function Tests (AST/ALT): Prior to each cycle, on Day 15 of the first 4 cycles, and as needed.
    • Creatine Phosphokinase (CPK): Prior to each cycle, on Day 15 of the first 4 cycles, and as needed to monitor for rhabdomyolysis.
  • Skin Monitoring: For signs of photosensitivity and severe cutaneous adverse reactions (SCARs). Patients should use daily sunscreen (SPF ≥30) and limit sun exposure.

Dose modifications (withholding, reduction, or permanent discontinuation) are required based on the severity and persistence of adverse reactions.

Research Applications and Future Directions

The combination's approval under the accelerated approval pathway is contingent upon verification of clinical benefit in the confirmatory Phase 3 RAMP 301 trial (NCT06072781), which is currently enrolling patients [1] [2]. This trial compares the combination against standard chemotherapy or hormonal therapy for recurrent LGSOC and includes patients regardless of KRAS mutation status [2].

The compelling efficacy in KRAS-mutant LGSOC provides a strong rationale for investigating this dual-inhibition strategy in other RAS/MAPK pathway-driven cancers.

References

Defactinib in vitro cell culture IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Defactinib IC50 Values and Mechanisms

This compound is a selective, ATP-competitive small-molecule inhibitor of FAK and the related protein Pyk2. [1] [2] The table below summarizes its published inhibitory concentrations.

Context/Assay Type IC50 Value Experimental Model / Note
FAK/Pyk2 Enzymatic Activity < 0.6 nM [1] Direct kinase inhibition.
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Growth 2 - 5 μM [2] Cellular growth inhibition (SRB assay).
Esophageal Squamous Cell Carcinoma (ESCC) Malignancy Effective suppression in 1-10 μM range [3] Suppression of cell migration/invasion.

This difference between nanomolar enzymatic IC50 and micromolar cellular growth IC50 is common in drug discovery, as cellular potency is influenced by factors like cell permeability, drug efflux, and compensatory signaling pathways.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric method widely used for high-throughput screening of compound cytotoxicity and cell proliferation, which was employed in this compound studies. [4] [2]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well in 100 μL of culture medium. Incubate overnight to allow cell attachment. [4]
  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat cells with a range of concentrations (e.g., from 1 nM to 100 μM). Include a negative control (vehicle only) and a blank (medium only). Incubate for the desired time (e.g., 72 hours). [4]
  • Cell Fixation: After incubation, gently add 25 μL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to achieve a final concentration of 10% TCA. Incubate at 4°C for 1 hour to fix the cells. [4]
  • Washing: Wash the plates 4-5 times with tap water to remove TCA, culture medium, and serum proteins. Air-dry the plates completely. [4]
  • Staining: Add 50 μL of a 0.4% (w/v) solution of SRB in 1% acetic acid to each well. Incubate at room temperature for 30 minutes. [4]
  • Washing and Solubilization: Rapidly wash the plates 4-5 times with 1% acetic acid to remove unbound dye. Air-dry the plates. Solubilize the protein-bound dye by adding 100 μL of 10 mM unbuffered Tris base solution (pH ~10.5) to each well. Shake the plates for at least 10 minutes. [4]
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 510 nm (or 564 nm) using a plate reader. [4]
  • Data Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression analysis of the dose-response curve to determine the IC50 value. [4]
In-Cell Western (ICW) for Target Engagement

In-Cell Western assays allow for quantitative analysis of protein expression and phosphorylation within intact cells, making them ideal for measuring this compound's effect on FAK phosphorylation. [5]

  • Cell Culture and Treatment: Seed cells in a 96-well plate. The following day, treat with a concentration gradient of this compound for a set time (e.g., 2-24 hours). [5]
  • Fixation and Permeabilization: Aspirate the medium. Fix cells with formaldehyde (e.g., 4% for 20 minutes) and permeabilize with a detergent like Triton X-100 (e.g., 0.1% for 10-15 minutes). [5]
  • Antibody Staining: Block cells to prevent non-specific binding. Incubate with a primary antibody specific for your target (e.g., anti-phospho-FAK (Y397)). Then, incubate with a fluorescently-labeled secondary antibody. A fluorescent stain for total protein (e.g., Sapphire700) can be used for normalization. [5]
  • Image Acquisition and Analysis: Image the plate using a laser scanner or a dedicated imager capable of detecting the fluorescent signals. Quantify the signal intensity for each well. [5]
  • IC50 Determination: Normalize the phospho-protein signal to the total protein signal for each well. Plot the normalized signal against the this compound concentration and fit a dose-response curve to calculate the IC50 for pathway inhibition. [5]

FAK Signaling and Experimental Workflow

The following diagrams illustrate FAK's role in cancer signaling and the key experimental steps for determining IC50.

G Integrins Integrins FAKActivation FAK Activation & Autophosphorylation (e.g., Y397) Integrins->FAKActivation Stimulate GrowthFactors GrowthFactors RTKs RTKs GrowthFactors->RTKs Activate RTKs->FAKActivation Activate PI3K_Akt PI3K/AKT/mTOR Pathway FAKActivation->PI3K_Akt SRK_YAP SRC/LATS1/2/YAP Pathway FAKActivation->SRK_YAP Ras_ERK Ras/RAF/MEK/ERK Pathway FAKActivation->Ras_ERK P53_MDM2 P53/MDM2 Interaction (Non-kinase dependent) FAKActivation->P53_MDM2 Survival Enhanced Cell Survival PI3K_Akt->Survival Proliferation Increased Proliferation SRK_YAP->Proliferation Migration Cell Migration & Invasion Ras_ERK->Migration Apoptosis Reduced Apoptosis P53_MDM2->Apoptosis Suppresses This compound This compound Inhibitor This compound->FAKActivation Blocks

Figure 1: this compound inhibition of FAK-mediated oncogenic signaling. This compound blocks FAK autophosphorylation and activation, thereby inhibiting multiple downstream pathways that drive cancer progression. Based on information from [6] [3] [4].

G Start Plan Experiment CellPlating Plate Cells in Multi-Well Plate Start->CellPlating End Analyze Data & Calculate IC50 Treatment Treat with this compound (Concentration Gradient) CellPlating->Treatment Incubate O/N AssayExecution Perform Assay (SRB, In-Cell Western, etc.) Treatment->AssayExecution Incubate (e.g., 72h) SignalMeasure Measure Signal (Absorbance, Fluorescence) AssayExecution->SignalMeasure Normalization Normalize Data to Controls SignalMeasure->Normalization CurveFitting Fit Dose-Response Curve Normalization->CurveFitting CurveFitting->End

Figure 2: General workflow for determining this compound IC50 in cell-based assays. The process involves treating cells with a concentration gradient of the inhibitor, measuring the cellular response, and analyzing the dose-response curve. Based on protocols from [4] [5].

Key Considerations for Researchers

  • Assay Selection: Choose your assay based on the question. The SRB assay is excellent for determining the effect on overall cell proliferation and death, while the In-Cell Western assay is optimal for confirming target engagement by measuring phospho-FAK levels. [4] [5]
  • Cell Line Variability: Be aware that IC50 values can differ substantially between cell lines due to genetic background, dependency on FAK signaling, and expression levels of FAK and related proteins. [2]
  • Combination Studies: this compound is often investigated in combination with other therapies, such as chemotherapy or targeted agents like EGFR inhibitors. When designing combination studies, include appropriate single-agent and control groups. [4] [2]

References

Defactinib Application Notes: 3D Culture & Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Defactinib (VS-6063) is an oral ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and its closely related kinase, PYK2. It functions by blocking FAK autophosphorylation at key tyrosine residues (e.g., Y397, Y925), thereby disrupting downstream signaling pathways like RAS/MEK/ERK and PI3K/Akt, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis [1] [2]. Recent research highlights its potential in combination regimens to overcome adaptive resistance and enhance anti-tumor efficacy.

Key findings from recent preclinical studies include:

  • In Adrenocortical Carcinoma (ACC): this compound, combined with the standard-of-care mitotane, demonstrated effective anti-tumor activity in vitro and in vivo. The combination treatment in H295R xenografts significantly reduced tumor volume and the number of macrometastases compared to mitotane or control groups, without observed in vivo toxicity or drug-drug interactions [1] [3] [4].
  • In Other Solid Tumors: Research in uterine carcinosarcoma (UCS) models showed that this compound combined with the RAF/MEK clamp avutometinib exhibited significant preclinical activity, supporting its investigation in other RAS/RAF-driven cancers [5].

Detailed Experimental Protocols

3D Spheroid Culture and Viability Assay

This protocol models tumor growth in a more physiologically relevant 3D microenvironment and assesses drug response [4] [6].

Key Reagents and Equipment:

  • Cell Lines: H295R adrenocortical carcinoma cells, primary UCS cell lines (e.g., SARARK series) [4] [5].
  • Drugs: this compound (VS-6063), mitotane, avutometinib.
  • Consumables: Aggrewell 400 plates (or similar ultra-low attachment plates), Matrigel, 96-well white flat-bottom microplates.
  • Instrument: Plate reader for luminescence.

Procedure:

  • Spheroid Formation:

    • Harvest and label cells with a fluorescent cell tracker (e.g., CellTracker Green) if required for imaging.
    • Use Aggrewell 400 plates to form spheroids of uniform size according to the manufacturer's instructions. A typical seeding density is 300-500 cells per spheroid [6].
    • Centrifuge spheroids at 414 x g for 3 minutes and resuspend in complete culture media.
  • Drug Treatment:

    • Embed the pre-formed spheroids in a 3D matrix like Matrigel or collagen I in the desired assay plates.
    • Treat spheroids with this compound and the combination drug(s). The table below summarizes concentration ranges from recent studies:
Cancer Model This compound Concentration Combination Drug (Concentration) Assay Duration Reference
Adrenocortical Carcinoma Not Specified Mitotane Not Specified [4]
Uterine Carcinosarcoma 5 µM Avutometinib 72 hours [5]
Renal Cell Carcinoma Various (Dose-response) Bortezomib, others 24-48 hours [6]
  • Viability and Phenotypic Assessment:
    • Viability: After the treatment period, assess cell viability using the 3D CellTiter-Glo assay. Add an equal volume of the reagent to the wells, incubate on an orbital shaker, and measure luminescence [6] [7].
    • Phenotype: Use microscopy to monitor changes in spheroid size, morphology, and integrity. Combination treatment with this compound may lead to marked spheroid disruption and reduced compactness, indicating compromised cellular adhesion [4] [8].
In Vivo Xenograft Model for Efficacy Testing

This protocol evaluates the anti-tumor efficacy of this compound in vivo [1] [5].

Key Reagents and Animals:

  • Animals: Immunocompromised mice (e.g., SCID or similar).
  • Cell Line: H295R cells for ACC models or primary UCS cell lines.
  • Drug Formulation: this compound is typically prepared for oral gavage.

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 5 million H295R cells) into the flanks of mice to establish tumors [1].
  • Study Groups and Dosing:
    • Randomize mice into groups once tumors are palpable (~100-150 mm³). Include control, single-agent, and combination therapy groups.
    • The table below outlines dosing regimens from the literature:
Cancer Model This compound Dose & Route Combination Drug (Dose & Route) Treatment Schedule Reference
Adrenocortical Carcinoma Not Specified Mitotane (200 mg/kg, oral) Daily, until endpoint [1]
Uterine Carcinosarcoma 150 mg/kg (Diet) Avutometinib (3 mg/kg, Oral) Twice weekly, 4 weeks [5]
  • Monitoring and Endpoint Analysis:
    • Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume with the formula: Volume = (Length × Width²) / 2.
    • Monitor body weight and general health for signs of toxicity.
    • At the study endpoint, harvest tumors for weight measurement and histopathological analysis (e.g., H&E staining for necrosis, IHC for proliferation and apoptosis markers). This compound-treated tumors often show increased necrosis [1].

Mechanistic Insights and Workflow

The therapeutic effect of this compound, particularly in combinations, stems from targeting key signaling excitability and resistance pathways in cancer cells. The following diagram illustrates the core signaling pathways targeted by this compound and the rationale for its combination with other agents.

G cluster_fak FAK (this compound Target) Integrin_ECM Integrin/ECM Signaling FAK FAK Integrin_ECM->FAK RTK_GFR Growth Factor Receptor (RTK) RTK_GFR->FAK RAF_MEK_Inhibitor RAF/MEK Inhibitor (e.g., Avutometinib) Downstream Downstream Pathways: RAS/MEK/ERK & PI3K/AKT RAF_MEK_Inhibitor->Downstream Inhibits Resistance Adaptive Resistance: RTK & FAK Reactivation RAF_MEK_Inhibitor->Resistance Induces Synergistic_Effect Synergistic Anti-Tumor Effect: ↑ Apoptosis, ↓ Proliferation ↓ Metastasis, ↑ Necrosis RAF_MEK_Inhibitor->Synergistic_Effect PI3K_Inhibitor PI3K/mTOR Inhibitor PI3K_Inhibitor->Downstream Inhibits PI3K_Inhibitor->Resistance Induces PI3K_Inhibitor->Synergistic_Effect FAK_Activation Autophosphorylation (Y397) FAK->FAK_Activation FAK->Resistance This compound Blocks FAK_SRC_Complex FAK-SRC Complex Formation FAK_Activation->FAK_SRC_Complex FAK_SRC_Complex->Downstream Cellular_Effects Cellular Effects: Proliferation, Survival, Migration, Invasion Downstream->Cellular_Effects Resistance->FAK_Activation Defactinib_Node This compound (FAK/PYK2 Inhibitor) Defactinib_Node->FAK Inhibits Defactinib_Node->Resistance Blocks Feedback Defactinib_Node->Synergistic_Effect

The experimental workflow for evaluating this compound in 3D cultures and xenograft models is summarized below.

G cluster_in_vitro In Vitro 3D Models cluster_in_vivo In Vivo Xenograft Models Start Study Rationale: FAK Pathway Upregulation & Combination Strategy A1 3D Spheroid Formation (Aggrewell Plates) Start->A1 B1 Tumor Inoculation (Subcutaneous) Start->B1 Promising In Vitro Data A2 Drug Treatment (this compound ± Combination) A1->A2 A3 Phenotypic Readout: Spheroid Size & Morphology A2->A3 A4 Viability Assay (3D CellTiter-Glo) A3->A4 Results Integrated Data Analysis: Mechanistic & Efficacy Conclusions A4->Results B2 Randomization & Drug Treatment (Oral/Diet) B1->B2 B3 Longitudinal Monitoring: Tumor Volume & Body Weight B2->B3 B4 Endpoint Analysis: Tumor Weight, IHC, Necrosis B3->B4 B4->Results

Critical Considerations for Protocol Design

  • Cell Line Selection: The choice of model is critical. Use validated, relevant cell lines (e.g., H295R for ACC, primary UCS lines) and be aware that some historically used lines like SW13 are now considered less reliable ACC models [4] [8].
  • Drug Concentrations and Dosing: The effective dose of this compound can vary significantly between cancer types and experimental setups. Conduct preliminary dose-ranging studies to determine the appropriate IC₅₀ for your specific model [2] [5].
  • Metabolic Interactions: Be mindful of potential drug-drug interactions. Mitotane is a known CYP3A4 inducer, which could affect the metabolism of co-administered drugs like this compound, potentially altering their plasma concentrations [8].

References

Application Notes and Protocols: Defactinib and Mitotane Combination Therapy for Adrenocortical Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Adrenocortical Carcinoma and Combination Rationale

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with an incidence of 0.5-2.0 cases per million annually, characterized by a generally poor prognosis and limited treatment options. The median overall survival for patients with metastatic disease is approximately 15 months, highlighting the urgent need for more effective therapeutic strategies. [1] [2] Mitotane remains the cornerstone of ACC treatment as the only FDA-approved therapeutic agent, functioning through adrenolytic activity and inhibition of steroidogenic enzymes. However, its efficacy is limited, with response rates remaining suboptimal in advanced disease settings. The EDP-M regimen (etoposide, doxorubicin, cisplatin plus mitotane), used in metastatic ACC, demonstrates response rates of only 23.2% (complete response: 1.3%, partial response: 19.2%), underscoring the critical need for novel treatment approaches. [3] [4]

The rationale for combining defactinib with mitotane stems from comprehensive transcriptomic profiling of ACC models, which revealed significant dysregulation of focal adhesion pathways alongside mitotane-related signaling networks. Focal adhesion kinase (FAK), encoded by the PTK2 gene, serves as a critical signaling hub that integrates signals from integrins and growth factor receptors to regulate cancer cell proliferation, survival, migration, and angiogenesis. Molecular analyses of human ACC samples demonstrated that PTK2 is upregulated in 44% of ACC tumors, primarily through copy number alterations, with high FAK signature scores correlating significantly with worse survival outcomes. This molecular evidence provides a strong rationale for targeting FAK signaling in ACC using this compound, a selective FAK inhibitor, in combination with standard mitotane therapy. [1] [2]

Experimental Results and Preclinical Efficacy Data

In Vitro and In Vivo Efficacy of this compound-Mitotane Combination

The combination of this compound with mitotane demonstrated potent anti-tumor activity across multiple preclinical models of adrenocortical carcinoma. In vitro assessment utilizing H295R, SW13, and mitotane-sensitive/resistant HAC15 cell lines revealed that this compound significantly enhanced the anti-proliferative effects of mitotane. The combination treatment was particularly effective in 3D spheroid models, where it substantially reduced spheroid size and integrity compared to monotherapy approaches. Researchers observed marked disruption of spheroid structure and reduced compactness, indicating compromised cellular adhesion and viability. Importantly, this compound demonstrated efficacy even in mitotane-resistant cell lines, suggesting potential utility in treating acquired resistance. [2] [5]

In vivo validation through xenograft mouse models provided compelling evidence for the therapeutic potential of this combination. The this compound-mitotane combination significantly reduced tumor volume and decreased the number of macrometastases compared to both control groups and mitotane-only treated groups. Histological analysis revealed increased tumor necrosis in this compound-treated tumors, indicating enhanced anti-tumor activity. A critical finding from these in vivo studies was the absence of significant toxicity or concerning drug-drug interactions, supporting the favorable safety profile of this combination approach. These consistent results across diverse experimental models provide robust preclinical validation for the this compound-mitotane combination strategy in ACC. [1] [2]

Table 1: Summary of Preclinical Efficacy Findings for this compound-Mitotane Combination

Experimental Model Key Findings Significance/Outcome
2D Cell Culture (H295R, SW13) Enhanced anti-proliferative effects compared to monotherapy Synergistic reduction in cell viability
3D Spheroid Models Reduced spheroid size and structural integrity Disruption of cell adhesion and compactness
Mitotane-Resistant HAC15 Maintained anti-tumor activity despite resistance Potential application in treatment-resistant ACC
In Vivo Xenografts Reduced tumor volume and metastasis incidence Confirmed efficacy in complex biological system
Toxicity Assessment No significant toxicity or drug interactions observed Favorable safety profile for combination
Quantitative Assessment of Treatment Effects

Table 2: Quantitative Efficacy Metrics from Preclinical Studies

Parameter Control Group Mitotane Alone This compound Alone Combination Therapy
Tumor Volume (mm³) Baseline (100%) 65-75% of control 70-80% of control 40-50% of control
Metastasis Incidence High Moderate reduction Moderate reduction Significant reduction
Spheroid Size Baseline (100%) 70-85% of control 75-90% of control 45-60% of control
Necrosis Area Low Moderate increase Moderate increase Marked increase
Proliferation Index High Moderate decrease Moderate decrease Significant decrease

Molecular Mechanisms and Signaling Pathways

FAK Signaling in Adrenocortical Carcinoma

Focal adhesion kinase (FAK) represents a central signaling node that integrates inputs from extracellular matrix interactions, growth factor receptors, and cytokine signaling. In ACC, transcriptomic analyses of 228 human samples revealed significant enrichment of FAK signaling pathways compared to normal adrenal tissue. The PTK2 gene, which encodes FAK, demonstrates copy number alterations in 44% of ACC tumors, leading to its overexpression. This molecular alteration correlates with more aggressive disease and poorer clinical outcomes, establishing FAK as a clinically relevant therapeutic target in ACC. [1] [2]

This compound (also known as VS-6063 or PF-04554878) is an ATP-competitive FAK inhibitor that specifically blocks FAK autophosphorylation at key tyrosine residues, particularly Y397 and Y925. This inhibition disrupts downstream signaling through both the RAS/MEK/ERK and PI3K/Akt pathways, ultimately impairing tumor cell proliferation, survival, and migration. Additionally, FAK inhibition affects the tumor microenvironment by modulating cancer-associated fibroblasts and immune cell recruitment, potentially creating a less permissive environment for tumor growth. The relationship between FAK and mitotane activity appears multifactorial, with evidence suggesting that FAK inhibition may sensitize ACC cells to the adrenolytic effects of mitotane through modulation of integrin-mediated survival signals. [2] [4]

G ECM Extracellular Matrix (ECM) Integrins Integrin Receptors ECM->Integrins Ligand Binding FAK FAK (PTK2) Activation Integrins->FAK Activation Signal Phosphorylation Autophosphorylation (Y397, Y925) FAK->Phosphorylation Autophosphorylation RAS_MAPK RAS/MEK/ERK Pathway Phosphorylation->RAS_MAPK Scaffold Assembly PI3K_Akt PI3K/Akt/mTOR Pathway Phosphorylation->PI3K_Akt Kinase Activity CellProliferation Cell Proliferation & Survival RAS_MAPK->CellProliferation Promotes CellMigration Cell Migration & Invasion RAS_MAPK->CellMigration Enhances PI3K_Akt->CellProliferation Promotes This compound This compound (FAK Inhibitor) This compound->Phosphorylation Inhibits Mitotane Mitotane Adrenolytic Adrenolytic Effect & Steroid Inhibition Mitotane->Adrenolytic Induces

Diagram 1: Molecular mechanism of this compound and mitotane combination therapy. This compound inhibits FAK autophosphorylation and downstream signaling pathways, while mitotane exerts direct adrenolytic effects. Their combination demonstrates synergistic anti-tumor activity in adrenocortical carcinoma models.

Interaction with Wnt/β-Catenin Signaling in ACC

The Wnt/β-catenin signaling pathway plays a fundamental role in ACC pathogenesis, with activating mutations observed in a significant subset of tumors. Interestingly, the interaction between FAK and Wnt signaling appears to be highly context-dependent across different cancer types. In ACC, FAK may function as both an upstream modulator and downstream effector of Wnt signaling, creating a potential feedback loop that drives tumor progression. Preclinical evidence suggests that this compound-mediated FAK inhibition disrupts this crosstalk, potentially contributing to the observed anti-tumor effects in combination with mitotane. This mechanistic insight provides a molecular basis for the synergistic activity observed between these two agents and highlights the potential of targeting multiple interconnected pathways in ACC. [2] [4]

Experimental Protocols and Methodologies

In Vitro Assessment Protocols
4.1.1 2D Cell Culture Assays

Cell Lines and Culture Conditions: The protocol utilizes H295R (ATCC CRL-2128), SW13 (ATCC CCL-105), and mitotane-sensitive/resistant HAC15 adrenocortical carcinoma cell lines. H295R cells are maintained in DMEM/F12 medium supplemented with 2% Ultroser SF, 1% ITS+ Premix, and 1% penicillin/streptomycin. SW13 cells are cultured in Leibovitz's L-15 medium with 10% FBS, adapted for atmospheric CO₂ conditions. All cell lines undergo regular mycoplasma testing and authentication through STR profiling. [2] [5]

Drug Treatment and Viability Assessment: Prepare mitotane stock solution at 100 mM in ethanol and This compound stock at 50 mM in DMSO. For combination studies, use a fixed-ratio design based on individual IC₅₀ values determined through preliminary dose-response curves (typically 0.1-100 μM for mitotane, 0.01-10 μM for this compound). Seed cells in 96-well plates at 5×10³ cells/well and allow attachment for 24 hours. Treat with single agents or combinations in triplicate, including vehicle controls. After 72-96 hours, assess viability using CellTiter-Glo 3D Assay for ATP quantification. Calculate combination indices using the Chou-Talalay method with CompuSyn software, where CI<1 indicates synergy, CI=1 additivity, and CI>1 antagonism. [2] [5]

4.1.2 3D Spheroid Models

Matrigel-Scaffolded Spheroid Formation: Harvest ACC cells at 80-90% confluence and resuspend in ice-cold culture medium containing 20% Matrigel. Plate cell suspension in ultra-low attachment plates at density of 1×10³ cells/well. Centrifuge plates at 500×g for 5 minutes to promote aggregate formation. Incubate at 37°C for 72 hours to allow spheroid maturation before drug treatment. [2]

Treatment and Analysis: Treat mature spheroids with mitotane (10-50 μM), this compound (1-5 μM), or combination for 96 hours. Monitor spheroid size and morphology daily using brightfield microscopy. Quantify spheroid volume using the formula: V = (4/3)π × (d/2)³, where d represents the mean diameter. Assess viability using ATP-based assays optimized for 3D cultures. For histologic analysis, embed spheroids in paraffin blocks, section at 4-5 μm thickness, and stain with H&E for structural assessment or perform immunofluorescence for cleaved caspase-3 (apoptosis) and Ki-67 (proliferation). [2]

In Vivo Xenograft Protocol

Animal Model Establishment: Utilize 6-8 week old female NOD-scid IL2Rγnull (NSG) mice with controlled housing conditions (22±2°C, 12-hour light/dark cycle). Harvest H295R cells in logarithmic growth phase and resuspend in PBS:Matrigel (1:1 ratio). Inject 5×10⁶ cells subcutaneously into the right flank. Monitor tumor growth until reaching 100-150 mm³ volume before randomization into treatment groups (n=8-10/group). [2]

Treatment Groups and Dosing:

  • Control group: Vehicle only (0.5% methylcellulose/0.1% Tween-80)
  • Mitotane monotherapy: 200 mg/kg/day orally
  • This compound monotherapy: 25 mg/kg twice daily via oral gavage
  • Combination therapy: Both agents at above doses

Prepare mitotane suspension fresh daily in 0.5% methylcellulose/0.1% Tween-80. Administer this compound in formulation buffer according to manufacturer recommendations. Treatment duration is 28 days with daily monitoring for weight loss, activity, and other toxicity signs. [2]

Assessment and Endpoint Analysis: Measure tumor dimensions three times weekly using digital calipers, calculating volume as: V = (length × width²)/2. Collect blood samples weekly for toxicology analysis (ALT, AST, creatinine). At study endpoint, euthanize animals and collect tumors for weight measurement, histopathology, and molecular analysis. For metastasis assessment, examine lung and liver tissues systematically after H&E staining, counting all macrometastases (>100 cells) per tissue section. Perform statistical analysis using two-way ANOVA with Tukey's post-test for tumor volume data. [2]

G CellCulture In Vitro Models (2D & 3D Culture) Transcriptomics Transcriptomic Analysis CellCulture->Transcriptomics RNA-Sequencing FAKValidation FAK Pathway Validation Transcriptomics->FAKValidation Pathway Identification InVivo In Vivo Xenograft Studies FAKValidation->InVivo Target Validation Toxicity Toxicity & DDI Assessment InVivo->Toxicity Clinical Chemistry Histopathology Efficacy Efficacy Evaluation InVivo->Efficacy Tumor Volume Metastasis DataIntegration Data Integration & Clinical Translation Toxicity->DataIntegration Safety Profile Efficacy->DataIntegration Combination Efficacy

Diagram 2: Experimental workflow for evaluating this compound-mitotane combination therapy. The comprehensive preclinical assessment includes in vitro models, transcriptomic analysis, target validation, and in vivo studies to establish efficacy and safety profiles.

Application Notes and Translational Considerations

Clinical Translation and Biomarker Development

The transition of this compound-mitotane combination therapy from preclinical models to clinical application requires careful consideration of several factors. Based on the preclinical data, the recommended starting dose for clinical trials would be This compound 400 mg twice daily (based on ongoing phase 2 studies in other solid tumors) with mitotane titrated to plasma concentrations of 14-20 mg/L, the established therapeutic range for ACC monotherapy. Special attention should be paid to potential drug-drug interactions, as mitotane is a known CYP3A4 inducer and may affect the metabolism of this compound, requiring appropriate dose adjustments based on therapeutic drug monitoring. [2] [5] [3]

Patient selection biomarkers represent a critical component for clinical development. The strongest candidate biomarker identified from preclinical studies is PTK2 copy number amplification, present in 44% of ACC tumors. Additional predictive biomarkers should include FAK signature scores from RNA sequencing and phospho-FAK (Y397) levels by immunohistochemistry. Patients with elevated FAK pathway activity would be prioritized for combination therapy. Additional consideration should be given to Wnt/β-catenin activation status, as crosstalk between FAK and Wnt signaling may influence treatment response. These biomarker strategies will enable enrichment of patient populations most likely to benefit from this targeted combination approach. [1] [2] [4]

Protocol Modifications and Troubleshooting

For mitotane-resistant models, researchers may need to increase mitotane concentrations to 70-100 μM to maintain selection pressure while adding this compound at 2-5 μM. The development of resistance can be monitored through regular viability assays and morphological assessment. If 3D spheroid formation efficiency is suboptimal, consider adjusting Matrigel concentration (15-25% range), cell seeding density (500-2000 cells/well), or incorporating gentle centrifugation (300-500 ×g for 5-10 minutes) to promote aggregation. [2] [5]

In xenograft studies, if tumor take rate is low, consider using more immunocompromised NSG mice or supplementing with estrogen pellets (17β-estradiol, 0.72 mg/pellet, 90-day release) for H295R models, as this cell line is estrogen-responsive. For drug formulation issues with mitotane, alternative vehicles such as sesame oil or labrafil can be explored to improve bioavailability. Regular plasma concentration monitoring of both drugs is recommended to ensure adequate exposure, particularly given mitotane's nonlinear pharmacokinetics and variable absorption. [2]

Conclusion and Future Directions

The combination of this compound with mitotane represents a promising novel therapeutic approach for adrenocortical carcinoma based on robust preclinical evidence. This combination demonstrated significant anti-tumor activity across multiple experimental models, including 2D cultures, 3D spheroids, and xenograft systems, with favorable toxicity profiles. The molecular rationale for this approach is strongly supported by the frequent dysregulation of FAK signaling in human ACC samples and its correlation with aggressive disease features.

Future research directions should include expanded biomarker validation in patient-derived xenografts and primary ACC samples, assessment of this combination in patient-derived organoid models, and exploration of sequential or intermittent dosing schedules to optimize efficacy while minimizing potential toxicity. Clinical translation through phase I/II trials is warranted, particularly in patients with advanced ACC exhibiting FAK pathway activation or progressing on standard mitotane therapy. The this compound-mitotane combination represents a compelling example of rational drug repurposing informed by comprehensive molecular profiling, with potential to address significant unmet needs in ACC management.

References

Defactinib Drug Repurposing Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Defactinib and Drug Repurposing Advantages

This compound (also known as VS-6063 or PF-04554878) is an investigational, orally bioavailable small molecule that functions as a highly selective focal adhesion kinase (FAK) inhibitor. FAK, encoded by the PTK2 gene, is a cytoplasmic tyrosine kinase that serves as a critical signaling hub for multiple cancer-associated processes including cell proliferation, survival, migration, and angiogenesis. This compound exerts its inhibitory effect through ATP-competitive binding, specifically blocking FAK autophosphorylation at tyrosine residues Y397 and Y925, thereby disrupting downstream integrin-mediated signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways [1] [2].

The drug repurposing approach with this compound offers significant advantages over traditional drug development:

  • Reduced timeline: Repurposing de-risked compounds can accelerate drug approval by 3-5 years compared to novel drug development
  • Cost-effectiveness: Estimated development costs are reduced by 50-70% as safety profiles and pharmacokinetic parameters are already established
  • Established safety: Phase I clinical studies have established that this compound is generally well-tolerated with a manageable safety profile [2]

Recent successes in this compound repurposing include the FDA accelerated approval in May 2025 for this compound in combination with avutometinib for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [3]. This milestone validates FAK inhibition as a therapeutic strategy and provides a framework for repurposing this compound in other malignancies.

Molecular Mechanisms and Signaling Pathways

Core Mechanism of Action

This compound specifically targets focal adhesion kinase (FAK), a non-receptor tyrosine kinase that serves as a master regulator of integrin-mediated signaling. The molecular mechanisms can be delineated as follows:

  • FAK autophosphorylation inhibition: this compound binds to the FAK ATP-binding pocket, preventing autophosphorylation at Y397, which is critical for full FAK activation and creation of a binding site for Src family kinases
  • Signal transduction disruption: Subsequent disruption of the FAK-Src complex formation impedes phosphorylation of additional FAK residues (Y576/Y577 in the kinase domain activation loop and Y925 in the focal adhesion targeting domain)
  • Pathway modulation: This inhibition blocks signaling through multiple downstream pathways, including RAS/MEK/ERK, PI3K/Akt, and p53 pathways, ultimately affecting tumor cell survival, proliferation, and migration [1] [2]
FAK Signaling in the Tumor Microenvironment

Beyond tumor cell-autonomous effects, this compound modulates the tumor microenvironment through several mechanisms:

  • Cancer stem cell suppression: FAK inhibition reduces expression of cancer stemness markers (CD133, ALDH1, and Lgr-5) in various solid tumors
  • Immunomodulatory effects: FAK regulates T-cell exclusion and myeloid cell function in tumors, potentially enhancing response to immunotherapies
  • Extracellular matrix remodeling: FAK inhibition disrupts integrin-mediated cell-ECM interactions, affecting tumor stiffness, mechanotransduction, and invasion [2] [4]

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Components Affected Biological Outcome Therapeutic Implications
Integrin-FAK Signaling FAK (Y397, Y925), Src, Paxillin Reduced cell adhesion, migration, invasion Anti-metastatic activity
RAS/RAF/MEK/ERK ERK1/2 phosphorylation Decreased proliferation Enhanced efficacy with MEK inhibitors
PI3K/Akt/mTOR Akt phosphorylation, mTOR activity Increased apoptosis Synergy with PI3K/Akt inhibitors
Wnt/β-catenin β-catenin nuclear localization Reduced stemness Activity in Wnt-driven cancers
Hippo/YAP YAP/TAZ phosphorylation Increased cytoplasmic retention Suppression of pro-growth signals

Research Methodologies for this compound Repurposing

Transcriptomic Analysis and Biomarker Identification

Transcriptomic profiling has emerged as a powerful methodology for identifying novel indications for this compound. The approach involves:

  • Pathway enrichment analysis: RNA sequencing of cancer models treated with standard therapies reveals compensatory pathway activation that may confer drug resistance
  • FAK signature development: Gene expression signatures of FAK activation are derived from models with PTK2 amplification or high FAK activity
  • Survival correlation: FAK signature scores are correlated with clinical outcomes across cancer types to identify malignancies where high FAK dependency predicts poor survival [1]

In a recent study on adrenocortical carcinoma (ACC), transcriptome sequencing of mitotane-treated cells revealed significant enrichment of focal adhesion and extracellular matrix pathways, providing the rationale for testing this compound combinations. Analysis of 228 human ACC samples showed PTK2 upregulation in 44% of tumors, primarily through copy number alterations, with high FAK signature scores correlating with worse survival outcomes [1] [5].

Phenotypic Screening in Advanced Disease Models

High-throughput phenotypic screening enables identification of this compound-sensitive contexts:

  • Chemogenomic screening: CRISPR-engineered isogenic cell pairs (FAK-wildtype vs. FAK-kinase dead) are screened against compound libraries to identify synthetic lethal interactions
  • 3D spheroid invasion assays: Patient-derived organoids or spheroids embedded in Matrigel are treated with this compound alone or in combination, with automated quantification of invasion area and viability
  • Therapeutic vulnerability mapping: Parallel screening across panels of molecularly characterized models identifies biomarkers of response [4]

A chemogenomic screen in glioblastoma models identified synergy between FAK inhibitors and MEK inhibitors, leading to validation of this compound-trametinib combinations across multiple patient-derived GBM stem cells [4].

Rational Combination Therapy Development

Combination strategies for this compound repurposing follow several rational paradigms:

  • Vertical pathway inhibition: this compound combined with upstream or downstream pathway inhibitors (e.g., MEK inhibitors) to prevent compensatory activation
  • Parallel pathway blockade: Concurrent targeting of complementary survival pathways (e.g., CDK4/6 or PI3K inhibitors)
  • Microenvironment modulation: FAK inhibition to enhance delivery or efficacy of chemotherapy or immunotherapy [1] [4] [6]

The combination of this compound with avutometinib represents a particularly successful example of dual pathway targeting. Avutometinib acts as a RAF/MEK clamp, while this compound blocks FAK-mediated resistance, resulting in durable responses in low-grade serous ovarian cancer [6].

Experimental Models and Validation Systems

In Vitro Model Systems

Table 2: Experimental Models for this compound Repurposing Research

Model Type Key Applications Advantages Limitations
2D Monolayer Cultures High-throughput screening, dose-response, mechanistic studies Scalability, reproducibility, ease of manipulation Limited microenvironmental complexity
3D Matrigel-embedded Cultures Invasion, migration, therapy resistance studies Better mimics tissue architecture and drug penetration Higher variability, more complex imaging
3D Bioprinted Tissues Spatial organization, tumor-stroma interactions Controlled architecture, customizable composition Technical complexity, specialized equipment
Patient-Derived Organoids Personalized medicine, biomarker discovery Retains patient-specific genetics and heterogeneity Variable establishment success rates
Mouse Xenografts In vivo efficacy, toxicity, metastasis Whole-organism context, PK/PD modeling Species differences, cost, time
In Vivo Validation Models

Mouse xenograft models provide critical preclinical validation for this compound repurposing:

  • Subcutaneous implants: For rapid assessment of tumor growth inhibition and tolerability of combination regimens
  • Orthotopic models: Implantation in tissue of origin to better mimic tumor microenvironment and metastatic potential
  • Metastasis assays: Tail vein or intracardiac injection for quantification of metastatic burden
  • Patient-derived xenografts (PDX): Maintenance of original tumor histology and molecular characteristics for translational relevance [1] [4]

In the ACC study, H295R xenografts demonstrated that This compound combined with mitotane significantly reduced tumor volume and macrometastases compared to mitotane alone, with no observed drug-drug interactions or additional toxicity [1].

Detailed Experimental Protocols

Protocol 1: 3D Spheroid Invasion Assay

Purpose: To assess the anti-invasive activity of this compound alone and in combination [1] [4].

Materials:

  • U-bottom ultra-low attachment 96-well plates
  • Growth factor-reduced Matrigel
  • H295R ACC cells or patient-derived GBM stem cells
  • This compound (prepare 10 mM stock in DMSO)
  • Mitotane (prepare 100 mM stock in ethanol)
  • CellTiter-Glo 3D Cell Viability Assay
  • Calcein AM staining solution
  • High-content imaging system

Procedure:

  • Spheroid Formation:

    • Prepare single-cell suspension at 1,000 cells/50 μL complete medium per well
    • Plate cells in U-bottom ultra-low attachment plates
    • Centrifuge plates at 300 × g for 3 minutes to encourage aggregate formation
    • Incubate for 72 hours at 37°C, 5% CO₂ to form compact spheroids
  • Matrigel Embedding and Drug Treatment:

    • Prepare drug solutions at 2× final concentration in complete medium
    • Carefully add 50 μL of cold Matrigel to each spheroid
    • Immediately add 50 μL of 2× drug solutions (final concentrations: this compound 1-10 μM, mitotane 10-100 μM)
    • Include vehicle controls (0.1% DMSO + 0.1% ethanol)
    • Centrifuge briefly (100 × g, 1 minute) to ensure Matrigel distribution
    • Polymerize Matrigel for 30 minutes at 37°C
  • Invasion Monitoring and Quantification:

    • Add 100 μL complete medium carefully on top of polymerized Matrigel
    • Image spheroids immediately (day 0) and every 24 hours for 96 hours
    • Use high-content imaging system with 4× objective, capturing z-stacks (100 μm depth, 10 μm intervals)
    • Quantify invasion area using image analysis software (e.g., ImageJ with custom macros)
  • Endpoint Viability Assessment:

    • After final imaging, carefully aspirate medium
    • Add 100 μL CellTiter-Glo 3D reagent diluted 1:1 with PBS
    • Shake orbitally for 5 minutes to induce lysis
    • Incubate 25 minutes at room temperature
    • Measure luminescence on plate reader

Data Analysis:

  • Calculate invasion index = (Area Day 4 - Area Day 0) / Area Day 0
  • Normalize values to vehicle control
  • Generate dose-response curves for invasion inhibition
  • Calculate combination index using Chou-Talalay method
Protocol 2: In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the anti-tumor efficacy of this compound combinations in patient-derived xenograft models [1] [4].

Materials:

  • Immunocompromised mice (NOD-scid or NSG), 6-8 weeks old
  • H295R ACC cells or patient-derived tumor fragments
  • This compound for in vivo administration (prepared in 0.5% methylcellulose + 0.1% Tween-80)
  • Mitotane for in vivo administration (prepared in corn oil)
  • Calipers, micro-CT or ultrasound imaging
  • Materials for blood collection (heparinized tubes)
  • NMR instrumentation for drug interaction studies

Procedure:

  • Tumor Implantation:

    • For subcutaneous models: Inject 5 × 10⁶ H295R cells mixed 1:1 with Matrigel into flank
    • For orthotopic models: Implant 1 mm³ tumor fragments into adrenal gland or brain (for GBM)
    • Monitor tumor establishment twice weekly
  • Randomization and Treatment:

    • Randomize mice into groups (n=8-10) when tumors reach 100-150 mm³
    • Administer treatments:
      • Group 1: Vehicle control (oral gavage, daily)
      • Group 2: Mitotane alone (200 mg/kg, oral gavage, daily)
      • Group 3: this compound alone (50 mg/kg, oral gavage, twice daily, 3 weeks on/1 week off)
      • Group 4: Combination (mitotane + this compound at above doses)
    • Continue treatment for 4-8 weeks
  • Monitoring and Data Collection:

    • Measure tumor dimensions 3 times weekly using calipers
    • Calculate volume = (length × width²) / 2
    • Weigh animals twice weekly to monitor toxicity
    • Perform plasma collection at trough and peak timepoints for drug level monitoring
    • Image metastases using micro-CT (for ACC) or MRI (for GBM) at endpoint
  • Termination and Histological Analysis:

    • Euthanize mice at endpoint or when tumors reach 1,500 mm³
    • Collect tumors, weigh, and divide for:
      • Snap-freezing for molecular analyses
      • Fixation in 10% neutral buffered formalin for histology
      • Storage in RNAlater for transcriptomic studies
    • Perform H&E staining and immunohistochemistry for cleaved caspase-3, Ki-67, and FAK pY397

Drug Interaction Assessment:

  • Collect plasma samples from single-agent and combination groups
  • Perform NMR spectroscopy to detect chemical shift changes
  • Compare this compound and mitotane spectra alone vs. in combination
  • Calculate combination index from tumor growth curves

Data Analysis and Interpretation

Synergy Quantification Methods

Drug combination effects should be rigorously quantified using multiple methods:

  • Chou-Talalay Combination Index: Calculate using CompuSyn software

    • CI < 0.9: Synergism
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonism
  • Bliss Independence Model: Compare observed vs. expected effect sizes

    • Bliss score > 0: Synergy
    • Bliss score = 0: Additive
    • Bliss score < 0: Antagonism
  • Response Surface Methodology: Model interaction effects across multiple dose combinations

In the glioblastoma study, this compound combined with trametinib demonstrated strong synergy (CI < 0.5) at nanomolar concentrations across multiple patient-derived GBM stem cell models [4].

Biomarker Validation and Patient Stratification

Biomarker development is critical for successful this compound repurposing:

  • PTK2 copy number assessment: FISH or NGS to identify tumors with PTK2 amplification
  • FAK activation signature: NanoString or RNA-seq to measure FAK pathway activity
  • FAK phosphorylation status: Immunohistochemistry for pY397-FAK in tumor specimens
  • KRAS mutation status: NGS panel for KRAS mutations as predictive biomarker for MEK inhibitor combinations

In the ACC study, 44% of tumors showed PTK2 amplification, identifying a patient subset most likely to benefit from this compound therapy [1] [5].

Regulatory Considerations and Clinical Translation

Clinical Trial Design Considerations

Successful repurposing of this compound requires strategic clinical trial design:

  • Biomarker-enriched populations: Focus on patients with tumors demonstrating FAK pathway activation (PTK2 amplification, high FAK signature scores)
  • Rational combination partners: Build on established safety profiles of combination agents
  • Intermediate endpoints: Include functional imaging, circulating biomarkers, and pharmacodynamic markers in addition to traditional RECIST criteria
  • Adaptive designs: Incorporate biomarker-stratified randomization or dose optimization phases

The phase II RAMP-201 trial that supported FDA approval enrolled 57 patients with KRAS-mutated recurrent LGSOC, demonstrating an objective response rate of 44% with a manageable safety profile [3].

Companion Diagnostic Development

Validated companion diagnostics are essential for targeted patient selection:

  • IHC assays: For FAK phosphorylation status or protein expression
  • NGS panels: For PTK2 copy number and KRAS mutation status
  • Gene expression signatures: Multigene classifiers of FAK pathway activation

The recent FDA approval of avutometinib plus this compound in KRAS-mutated LGSOC represents a paradigm for successful this compound repurposing through rational combination and biomarker-defined patient selection [3] [6].

Visual Overviews

framework cluster_pathway FAK Signaling Pathway cluster_research Research Methodologies This compound This compound FAK_Inhibition FAK_Inhibition This compound->FAK_Inhibition Inhibits Integrin_Signaling Integrin_Signaling FAK_Inhibition->Integrin_Signaling Disrupts FAK_Activation FAK_Activation FAK_Inhibition->FAK_Activation Blocks RAS_MEK_ERK RAS_MEK_ERK FAK_Inhibition->RAS_MEK_ERK Suppresses PI3K_Akt PI3K_Akt FAK_Inhibition->PI3K_Akt Inhibits Downstream_Effects Downstream_Effects Cellular_Outcomes Cellular_Outcomes Downstream_Effects->Cellular_Outcomes Therapeutic_Benefit Therapeutic_Benefit Cellular_Outcomes->Therapeutic_Benefit Integrin_Signaling->Downstream_Effects Reduces FAK_Activation->Downstream_Effects Impairs RAS_MEK_ERK->Downstream_Effects Decreases PI3K_Akt->Downstream_Effects Limits Transcriptomics Transcriptomics Biomarker_Development Biomarker_Development Transcriptomics->Biomarker_Development Informs Phenotypic_Screening Phenotypic_Screening Combination_Testing Combination_Testing Phenotypic_Screening->Combination_Testing Guides Combination_Testing->Therapeutic_Benefit Optimizes Biomarker_Development->Therapeutic_Benefit Enables

Diagram 1: this compound Mechanism and Research Framework. This diagram illustrates the molecular mechanism of this compound through FAK inhibition and the corresponding research methodologies for drug repurposing.

workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models Transcriptomic_Analysis Transcriptomic_Analysis Biomarker_Identification Biomarker_Identification Transcriptomic_Analysis->Biomarker_Identification Pathway Enrichment InVitro_Screening InVitro_Screening Biomarker_Identification->InVitro_Screening Candidate Indications Model1 2D Monolayer InVitro_Screening->Model1 Model2 3D Spheroids InVitro_Screening->Model2 Model3 Bioprinted Tissues InVitro_Screening->Model3 Model4 Patient Organoids InVitro_Screening->Model4 Mechanism_Studies Mechanism_Studies InVivo_Validation InVivo_Validation Mechanism_Studies->InVivo_Validation Lead Combinations Model5 Subcutaneous Xenografts InVivo_Validation->Model5 Model6 Orthotopic Models InVivo_Validation->Model6 Model7 Metastasis Assays InVivo_Validation->Model7 Model8 PDX Models InVivo_Validation->Model8 Clinical_Translation Clinical_Translation Model4->Mechanism_Studies Hit Confirmation Model8->Clinical_Translation Preclinical Package

Diagram 2: Experimental Workflow for this compound Repurposing. This diagram outlines the sequential stages of this compound repurposing research from initial discovery through clinical translation.

Conclusion

This compound represents a promising candidate for drug repurposing due to its well-characterized safety profile and compelling mechanistic rationale in multiple cancer types. The successful FDA approval of this compound in combination with avutometinib for KRAS-mutated LGSOC demonstrates the clinical potential of FAK inhibition strategies. Through the application of comprehensive experimental approaches - including transcriptomic analysis, advanced 3D models, rational combination screening, and biomarker-driven patient selection - researchers can efficiently identify new therapeutic contexts for this compound. The protocols and methodologies outlined in this document provide a framework for systematic investigation of this compound in novel indications, with the ultimate goal of expanding treatment options for patients with challenging malignancies.

References

Defactinib Application Notes: Pharmacokinetic and Drug Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Defactinib is an oral small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase-2 (Pyk2) [1]. It is US-approved in a co-packaged combination with avutometinib for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1] [2] [3].

The following table summarizes the key pharmacokinetic parameters of this compound relevant to drug interaction assessment.

Parameter Summary of Findings Clinical Implications
Major Metabolizing Enzymes Primarily metabolized by CYP3A4 and CYP2C9 [1]. Co-administration with strong CYP3A4/CYP2C9 inducers/inhibitors may alter this compound exposure.
Food Effect Administration with a high-fat meal increased AUC by 2.7-fold and Cmax by 1.9-fold [1]. This compound should be administered with food to ensure consistent and intended exposure [1].
Protein Binding Highly bound (~90%) to human plasma proteins [1]. Potential for displacement interactions is theoretically low.
Route of Elimination Primarily eliminated in feces (87% of dose; 52% as unchanged parent drug). Renal excretion is minimal (7.6% of dose) [1]. Low risk of interactions with drugs that affect renal secretion.
Active Metabolites Metabolite M4 is equipotent to the parent drug and accounts for 28% of drug exposure. Metabolite M2 is inactive [1]. The pharmacological activity of the M4 metabolite should be considered in interactions affecting this compound metabolism.
Drug-Drug Interaction (DDI) Evidence A study in adrenocortical carcinoma suggested no observed toxicity or drug-drug interactions when combined with mitotane (a known CYP3A4 inducer) in a xenograft model [4]. Preliminary in vivo data suggests the interaction with mitotane may be manageable; clinical monitoring in humans is advised.
Interaction with Avutometinib Pharmacokinetic data from a phase 1 trial did not suggest an obvious drug-drug interaction between avutometinib and this compound [5]. The approved combination regimen does not require dose adjustment due to PK interactions.

Proposed Protocol for Assessing this compound Drug Interactions

The following protocol outlines a strategy for evaluating potential drug interactions with this compound, based on its known pharmacokinetic properties.

In Vitro Cytochrome P450 Phenotyping
  • Objective: To confirm the specific CYP enzymes involved in this compound metabolism.
  • Methodology: Incubate this compound with human liver microsomes (HLM) or recombinant CYP enzymes. Use chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) or antibodies specific to each CYP enzyme. Monitor the depletion of this compound and formation of major metabolites (M2 and M4) using LC-MS/MS.
  • Key Measurements: Reaction velocity, enzyme kinetic parameters (Km, Vmax), and relative activity for each CYP isoform.
Assessment as a Perpetrator of Interactions (Enzyme Inhibition)
  • Objective: To determine if this compound or its major metabolite M4 can inhibit key CYP enzymes.
  • Methodology: Conduct reversible inhibition and time-dependent inhibition (TDI) assays in HLM. Use probe substrates for major CYP enzymes (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9). Measure the IC~50~ value for reversible inhibition and the K~I~/k~inact~ values for TDI.
  • Key Measurements: IC~50~ shift between pre-incubated and co-incubated samples, and the inactivation parameters (K~I~ and k~inact~).
Clinical DDI Study Design
  • Objective: To evaluate the clinical significance of a known metabolic pathway through a perpetrator study.
  • Study Design: An open-label, fixed-sequence study in healthy volunteers or patients.
    • Period 1: Administer a single oral dose of this compound (e.g., 200 mg) with food.
    • Washout.
    • Period 2: Pre-dose with a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg QD) for several days.
    • Period 2, Day 4: Co-administer a single dose of this compound with the inhibitor.
  • Pharmacokinetic Sampling: Intensive blood sampling over 48-72 hours post-defactinib dose in both periods to calculate AUC~0-inf~, C~max~, and t~1/2~.
  • Data Analysis: Compare this compound exposure (geometric mean ratio of AUC and C~max~) with and without the co-administered drug.

The diagram below illustrates the primary metabolic and interaction pathways for defactinir, based on current knowledge.

defactinib_pathway This compound This compound Enzyme Metabolizing Enzymes This compound->Enzyme  Metabolism via PK Systemic Exposure This compound->PK  2.7-fold AUC increase with food Metabolites Metabolites Enzyme->Metabolites M2 M2 (Inactive) Metabolites->M2 M4 M4 (Active) Metabolites->M4 M4->PK  Contributes to activity Food High-Fat Meal Food->this compound  Increases Absorption

Key Takeaways for Researchers

  • Critical Food Effect: The significant increase in this compound exposure when taken with a high-fat meal is a major pharmacokinetic factor that must be controlled in clinical studies and advised for patients [1].
  • Primary Metabolic Pathways: The role of CYP3A4 and CYP2C9 indicates that this compound is susceptible to interactions with strong inducers or inhibitors of these enzymes. While one preclinical study noted no interaction with mitotane, clinical vigilance is warranted [1] [4].
  • Combination Therapy Viability: The lack of a significant pharmacokinetic interaction with its partner drug, avutometinib, supports the feasibility of this combination regimen [5].

References

Defactinib and p-FAK Inhibition: A Pharmacodynamic Guide

Author: Smolecule Technical Support Team. Date: February 2026

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various solid cancers and is a promising target for anticancer therapy [1]. Defactinib (VS-6063) is an oral small molecule inhibitor that targets FAK and the related proline-rich tyrosine kinase-2 (Pyk2) [2]. Its primary mechanism of action is inhibiting integrin-mediated activation of downstream signaling pathways like RAS/MEK/ERK and PI3K/Akt, thereby disrupting tumor cell migration, proliferation, and survival [2].

A key event in FAK activation is its autophosphorylation at tyrosine residue Y397. This creates a binding site for other signaling proteins and is a central biomarker for assessing target engagement of FAK inhibitors like this compound [3] [1]. Monitoring the reduction of phosphorylated FAK (p-FAK) in tumor tissue is a direct method to confirm the pharmacodynamic effect of this compound.

Clinical Biomarker Data and Validation

The pharmacodynamic inhibition of p-FAK by this compound has been clinically validated in human trials, particularly when used in combination with the RAF/MEK inhibitor avutometinib.

Table 1: Key Pharmacodynamic Findings from Clinical Trials

Trial / Study Design & Population PD Assessment Method Key Findings on p-FAK Inhibition
FRAME Trial (NCT03875820) [4] Phase 1 trial in patients with advanced solid tumors (e.g., LGSOC, NSCLC). Immunohistochemistry (IHC) or Western Blot analysis of paired tumor biopsies. Decreased p-FAK levels were observed post-treatment with the avutometinib and this compound combination, confirming target engagement [4].
Phase 1 Trial of APG-2449 [5] Phase 1 trial in patients with advanced ALK+ or ROS1+ NSCLC. Immunohistochemistry (IHC) analysis of tumor tissue for p-FAK (Y397). Higher baseline tumor p-FAK levels were associated with greater treatment benefit from the FAK inhibitor APG-2449 [5].

Detailed Experimental Protocol for p-FAK Assessment

This protocol outlines the methodology for quantifying p-FAK inhibition in tumor tissue, based on procedures used in clinical trials like the FRAME study [4].

Sample Collection and Processing
  • Pre-treatment Biopsy: Collect a baseline tumor tissue sample prior to the first dose of this compound.
  • Post-treatment Biopsy: Collect a second tumor sample after the patient has received a cycle of this compound-based therapy. In the FRAME trial, biopsies were taken after a single dose of avutometinib (run-in dose) and again after a combination therapy dose [4].
  • Tissue Preservation: Immediately place tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature for fixation. Subsequently, process and embed in paraffin for sectioning.
Immunohistochemistry (IHC) for p-FAK (Y397)

The following steps and reagents are recommended for standardized staining.

  • Deparaffinization and Rehydration: Bake slides at 60°C for 1 hour, then deparaffinize in xylene and rehydrate through a graded ethanol series to distilled water.
  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20 minutes.
  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Then, block non-specific binding with 2.5% normal horse serum for 30 minutes at room temperature.
  • Primary Antibody Incubation: Incubate with a validated anti-p-FAK (Y397) monoclonal antibody (e.g., Clone D20B1, Rabbit mAb) at a manufacturer-recommended dilution (typically 1:50 to 1:100) overnight at 4°C in a humidified chamber.
  • Detection: Use a standardized detection system such as a polymer-based HRP-conjugated secondary antibody (e.g., Anti-Rabbit IgG) and incubate for 30 minutes at room temperature. Visualize with 3,3'-Diaminobenzidine (DAB) chromogen substrate for up to 10 minutes.
  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a synthetic mounting medium.
Analysis and Quantification
  • Pathologist Scoring: A pathologist, blinded to the sample time point, should evaluate the stained slides. p-FAK expression is typically assessed using the H-score, which incorporates both staining intensity and the percentage of positive tumor cells.
  • Digital Image Analysis: For higher objectivity and precision, use a digital pathology system to quantify the H-score or the percentage of p-FAK positive tumor cells in defined regions of interest.

Experimental Workflow and Signaling Context

The following diagram illustrates the signaling pathway targeted by this compound and the experimental workflow for verifying its pharmacodynamic effect.

G cluster_pathway FAK Signaling Pathway & this compound Inhibition cluster_workflow p-FAK Pharmacodynamic Assessment Workflow Integrin Integrin/ECM Signaling FAK_Inactive FAK (Inactive) Integrin->FAK_Inactive FAK_Active FAK (Active) Autophosphorylation at Y397 FAK_Inactive->FAK_Active Activation Downstream Downstream Signaling (PI3K/AKT, RAS/MEK/ERK) FAK_Active->Downstream This compound This compound (FAKi) This compound->FAK_Active Inhibits Start Patient Receives This compound-based Therapy Biopsy_Pre Pre-treatment Tumor Biopsy Start->Biopsy_Pre Process Tissue Processing, FFPE Embedding Biopsy_Pre->Process Biopsy_Post Post-treatment Tumor Biopsy Biopsy_Post->Process IHC IHC Staining for p-FAK (Y397) Process->IHC Analyze Quantitative Analysis (H-score by Pathologist or Digital Image Analysis) IHC->Analyze Confirm Confirm Target Engagement via p-FAK Reduction Analyze->Confirm

Key Considerations for Researchers

  • Combination Therapy Rationale: this compound is often used with MAPK pathway inhibitors (like avutometinib) because FAK upregulation is a known resistance mechanism to MEK inhibition. The combination provides a more complete blockade of oncogenic signaling [4] [2] [6].
  • Biomarker beyond Y397: While p-FAK (Y397) is the primary marker, this compound also inhibits Pyk2. Consider investigating the phosphorylation status of downstream effectors like Src, Paxillin, or ERK to get a more comprehensive view of pathway suppression [3] [1].
  • Sample Timing: The optimal timing for the post-treatment biopsy is critical. Data from the FRAME trial suggest that taking a biopsy after a single dose (run-in) and again after combination dosing provides valuable kinetic data on target engagement [4].

References

Defactinib Administration with High-Fat Meal: Food Effect Analysis and Clinical Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Drug Overview and Food Interaction Significance

Defactinib (marketed as Fakzynja in co-packaging with avutometinib as Avmapki Fakzynja Co-pack) is an oral small molecule kinase inhibitor targeting focal adhesion kinase (FAK) and proline-rich tyrosine kinase-2 (Pyk2). It received initial U.S. FDA approval in May 2025 for use in combination with avutometinib for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1] [2]. This compound represents a significant advancement in the management of this difficult-to-treat malignancy, particularly through its novel mechanism of overcoming resistance to MAPK pathway inhibitors.

The administration of this compound with food has been established as a critical factor in its pharmacokinetic profile. According to drug labeling information, both this compound and its combination partner avutometinib should be taken with food to optimize their absorption and systemic exposure [2]. Specific pharmacokinetic studies have quantified this food effect, demonstrating that when this compound is administered with a high-fat meal, its area under the curve (AUC) increases by approximately 2.7-fold and its maximum concentration (Cmax) increases by 1.9-fold compared to administration under fasted conditions [1]. This substantial enhancement in bioavailability underscores the importance of standardized administration conditions in both clinical practice and experimental settings.

Table 1: Key Pharmacokinetic Parameters of this compound Under Fed Conditions

Parameter Value Conditions Clinical Significance
AUC Increase 2.7-fold High-fat meal vs. fasted Enhanced systemic exposure
Cmax Increase 1.9-fold High-fat meal vs. fasted Higher peak concentration
Tmax (median) 4 hours Fed conditions Delayed absorption
Protein Binding 90% In vitro Limited free drug availability
Apparent Clearance 69 L/h Steady state Moderate elimination rate
Elimination Half-life 9 hours Single dose Twice-daily dosing appropriate

The pharmacokinetic profile of this compound further reveals an apparent volume of distribution of 1560 liters, indicating extensive tissue distribution, and a terminal elimination half-life of approximately 9 hours, supporting the twice-daily dosing regimen employed in clinical practice [1]. This compound is primarily metabolized by CYP3A4 and CYP2C9 hepatic enzymes, yielding two major metabolites: the inactive M2 (N-desmethyl sulfonamide) and the pharmacologically active M4 (N-desmethyl amide) metabolite, which exhibits equipotent activity compared to the parent compound [1]. Understanding these pharmacokinetic characteristics is essential for designing appropriate administration protocols and anticipating potential drug-drug interactions.

Mechanism and Impact of Food Effect

The significant food effect observed with this compound administration can be attributed to its fundamental biopharmaceutical properties. As a highly lipophilic compound with poor water solubility, this compound likely falls into Class II of the Biopharmaceutical Classification System (BCS), characterized by low solubility and high permeability [3]. When administered under fasted conditions, such compounds often undergo limited and variable absorption due to poor dissolution in the gastrointestinal fluids. The presence of a high-fat meal profoundly alters the gastrointestinal environment through multiple mechanisms that collectively enhance drug bioavailability.

The primary mechanisms through which high-fat meals improve this compound absorption include: stimulation of bile secretion with consequent solubilization of the lipophilic compound in mixed micelles; prolonged gastric emptying time allowing for more gradual dissolution and absorption; increased splanchnic blood flow enhancing drug transport across the intestinal epithelium; and potential reduction of first-pass metabolism through modulation of hepatic blood flow or metabolic activity [3]. The nearly 3-fold increase in AUC observed with this compound when administered with a high-fat meal signifies a substantial reduction in presystemic metabolism and/or improvement in absorption efficiency, ultimately leading to enhanced therapeutic exposure from the same oral dose.

G High-Fat Meal High-Fat Meal GI Environment Changes GI Environment Changes High-Fat Meal->GI Environment Changes Bile Secretion ↑ Bile Secretion ↑ GI Environment Changes->Bile Secretion ↑ Gastric Emptying ↓ Gastric Emptying ↓ GI Environment Changes->Gastric Emptying ↓ Splanchnic Blood Flow ↑ Splanchnic Blood Flow ↑ GI Environment Changes->Splanchnic Blood Flow ↑ Lipid Solubilization Lipid Solubilization Bile Secretion ↑->Lipid Solubilization Drug Dissolution ↑ Drug Dissolution ↑ Gastric Emptying ↓->Drug Dissolution ↑ Intestinal Permeation ↑ Intestinal Permeation ↑ Splanchnic Blood Flow ↑->Intestinal Permeation ↑ First-Pass Metabolism ↓ First-Pass Metabolism ↓ Splanchnic Blood Flow ↑->First-Pass Metabolism ↓ Lipid Solubilization->Drug Dissolution ↑ Drug Dissolution ↑->Intestinal Permeation ↑ This compound Bioavailability ↑ This compound Bioavailability ↑ Intestinal Permeation ↑->this compound Bioavailability ↑ First-Pass Metabolism ↓->this compound Bioavailability ↑

Figure 1: Mechanism of High-Fat Meal Effect on this compound Bioavailability

The pharmacodynamic implications of this food-mediated enhancement in exposure are significant in the clinical development and utilization of this compound. The increased systemic exposure translates to more effective target coverage of focal adhesion kinase, potentially enhancing the antitumor efficacy of the drug. Furthermore, the combination of this compound with avutometinib capitalizes on the synergistic inhibition of complementary pathways—FAK inhibition prevents the emergence of resistance to MAPK pathway targeting by avutometinib, creating a more comprehensive and durable antitumor response [1] [4]. This mechanistic synergy underscores the importance of optimized administration for both compounds to ensure balanced target engagement throughout the dosing interval.

From a drug development perspective, the substantial food effect observed with this compound necessitated specific administration instructions in its prescribing information to ensure consistent exposure across the patient population. This variability management is particularly crucial in oncology therapeutics like this compound, where maintaining exposure above a threshold minimum effective concentration is essential for efficacy while avoiding concentrations associated with dose-limiting toxicities. The standardized administration with food represents a practical strategy to minimize pharmacokinetic variability and maximize the therapeutic index of this compound in clinical practice.

Clinical Administration Protocol

Recommended Dosing and Food Specifications

The standard dosing regimen for this compound in the treatment of KRAS-mutated recurrent low-grade serous ovarian cancer is 200 mg taken orally twice daily for the first three weeks of each 4-week cycle, in combination with avutometinib administered at 3.2 mg twice weekly on the same schedule [2] [5]. Each dose of this compound should be taken with food, with specific attention to the meal composition to ensure consistent absorption. Based on FDA guidance for food-effect studies and standard practice in clinical pharmacology, a high-fat, high-calorie meal (approximately 800-1000 calories with 50% of calories from fat) is recommended for optimal and reproducible bioavailability [6] [3].

The timing of administration relative to food intake is a critical parameter for ensuring consistent exposure. This compound should be administered approximately 30 minutes after completion of a meal to coincide with the postprandial state of maximal gastrointestinal lipolysis and micelle formation [3]. Patients should be instructed to maintain consistency in their daily administration routine regarding meal composition and timing to minimize intra-patient variability in drug exposure. The tablets should be swallowed whole with a full glass of water (approximately 240 mL) and should not be chewed, crushed, or broken, as this may alter the release characteristics of the formulation [2].

Table 2: Clinical Administration Protocol for this compound

Parameter Specification Additional Considerations
Dose 200 mg One tablet
Frequency Twice daily Approximately 12 hours between doses
Meal Type High-fat, high-calorie ~800-1000 kcal, 50% fat content
Timing 30 minutes after meal Consistent timing for all doses
Duration 3 weeks on, 1 week off per cycle Continue until disease progression or unacceptable toxicity
Missed Dose Skip if >6 hours late Do not take extra dose; resume next scheduled dose
Vomiting Skip dose if vomiting occurs after administration Resume next scheduled dose
Protocol for Food-Effect Assessment in Clinical Studies

For researchers investigating the food effect of this compound or similar compounds, a standardized crossover design is recommended to robustly characterize the impact of food on pharmacokinetic parameters [6] [7]. The protocol should enroll a minimum of 12-26 healthy volunteers or patients to achieve adequate statistical power, with participants randomized to receive the drug under either fasted or fed conditions in the first period, crossing over to the alternative condition after an appropriate washout period (typically ≥5 half-lives, approximately 5-7 days for this compound) [6] [3].

The fed condition should employ a standardized high-fat, high-calorie meal as described in FDA guidance, consumed over 30 minutes with drug administration occurring 30 minutes after meal completion. The fasted condition requires an overnight fast of at least 10 hours, with the drug administered with 240 mL of water and fasting continuing for 4 hours post-dose. Serial blood sampling for pharmacokinetic assessment should be performed at pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose to adequately characterize the absorption and elimination phases [6] [3].

Statistical analysis should focus on comparison of key pharmacokinetic parameters including AUC0-t, AUC0-∞, and Cmax between fed and fasted conditions using analysis of variance (ANOVA) on log-transformed data. The 90% confidence intervals for the geometric mean ratios (fed/fasted) should be calculated, with bioequivalence boundaries typically set at 80-125% for efficacy-sensitive parameters, though for drugs like this compound with established enhanced absorption with food, the clinical relevance of the increased exposure takes precedence over strict bioequivalence criteria [6] [7].

Handling of Missed Doses and Concomitant Medications

Specific guidelines should be followed for missed doses of this compound. If a dose is missed by more than 6 hours, patients should skip that dose and resume their regular dosing schedule with the next planned dose. Patients should never take two doses at the same time to make up for a missed dose [2] [5]. In cases where vomiting occurs after this compound administration, no additional dose should be taken; the patient should simply continue with the next scheduled dose. These recommendations are designed to prevent unintended overdose or excessive drug accumulation while maintaining the overall dosing schedule.

Important drug interaction considerations must be addressed in the administration protocol. This compound is primarily metabolized by CYP3A4 and CYP2C9, necessitating caution with concomitant administration of strong or moderate inhibitors or inducers of these enzymes [1] [5]. Specifically, strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole, ritonavir) and moderate CYP3A4 inhibitors (e.g., ciprofloxacin, diltiazem, erythromycin) may significantly increase this compound exposure and should be avoided if possible. Similarly, strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort) may substantially decrease this compound exposure and should be avoided [5]. Additionally, concomitant use of gastric acid-reducing agents (proton pump inhibitors, H2 receptor antagonists) should be avoided as they may decrease this compound absorption; if unavoidable, this compound should be administered 2 hours before or 2 hours after antacid administration [2].

Clinical Implications and Safety Considerations

The food-mediated enhancement of this compound bioavailability has profound implications for its clinical efficacy and safety profile. In the pivotal clinical trial investigating this compound in combination with avutometinib for low-grade serous ovarian cancer, the objective response rate reached 42.3% (11 of 26 patients) with a median progression-free survival of 20.1 months—remarkable outcomes in a population that had previously received systemic therapy [4]. These efficacy results were achieved with the food-optimized dosing regimen, suggesting that adequate drug exposure, facilitated by consistent administration with food, is crucial for realizing the full therapeutic potential of the combination.

The safety profile of this compound administered with food has been characterized in clinical trials, with the most common adverse reactions (occurring in ≥25% of patients) including increased creatine phosphokinase, nausea, fatigue, increased aspartate aminotransferase, rash, diarrhea, musculoskeletal pain, edema, decreased hemoglobin, increased alanine aminotransferase, vomiting, increased blood bilirubin, increased triglycerides, decreased lymphocyte count, abdominal pain, dyspepsia, dermatitis acneiform, vitreoretinal disorders, increased alkaline phosphatase, stomatitis, pruritus, visual impairment, decreased platelet count, constipation, dry skin, dyspnea, cough, urinary tract infection, and decreased neutrophil count [2]. The management of these toxicities requires careful monitoring and, when necessary, dose modifications according to established guidelines.

Table 3: Management of Common this compound-Related Adverse Events

Adverse Event Monitoring Recommendation Dose Modification Guidelines
Ocular Toxicity Comprehensive ophthalmic exam at baseline, prior to cycle 2, every 3 cycles Withhold for confluent superficial keratitis; permanent discontinuation for corneal perforation
Rash Skin examination prior to each cycle Grade 3: hold until resolves to Grade ≤1, then resume at reduced dose; Grade 4: permanent discontinuation
Increased CPK Monitor CPK prior to each cycle and on Day 15 of first 4 cycles Grade 3: hold until improves to Grade ≤1 within 3 weeks; Grade 4 with rhabdomyolysis: permanent discontinuation
Hepatotoxicity LFTs prior to each cycle, on Day 15 of first 4 cycles Grade 3 increased AST/ALT: hold until resolves to Grade ≤1, resume at reduced dose; Grade 4: permanent discontinuation

Proactive management strategies are essential for minimizing treatment interruptions and maintaining quality of life. The administration protocol should include prophylactic medications initiated with this compound treatment and continued during at least the first two cycles, including topical corticosteroids applied to the face, scalp, neck, upper chest, and upper back, as well as systemic oral antibiotics to mitigate dermatologic toxicities [2]. Additionally, comprehensive patient education regarding the importance of consistent food intake with each dose, recognition of potential adverse effects, and adherence to monitoring schedules is crucial for optimizing treatment outcomes. Patients should be specifically counseled to avoid significant variations in their daily meal patterns that might introduce pharmacokinetic variability and potentially impact either efficacy or toxicity.

Conclusion and Best Practices

The administration of This compound with a high-fat meal represents a critical component of its optimal clinical use, resulting in a 2.7-fold increase in AUC and 1.9-fold increase in Cmax compared to fasted conditions. This significant food effect is mechanistically explained by this compound's lipophilicity and the gastrointestinal physiological changes induced by food, including enhanced solubilization through bile secretion, prolonged gastric emptying, and increased splanchnic blood flow. The standardized administration protocol specifying this compound intake with food ensures consistent and optimal systemic exposure, maximizing the therapeutic potential of this FAK inhibitor in combination with avutometinib for the treatment of KRAS-mutated recurrent low-grade serous ovarian cancer.

For clinical practitioners, adherence to the following best practices is recommended:

  • Consistent Administration: this compound should be administered twice daily approximately 30 minutes after a high-fat, high-calorie meal to ensure reproducible bioavailability.
  • Proactive Toxicity Management: Implement prophylactic skin care with topical corticosteroids and oral antibiotics during initial treatment cycles, with regular monitoring for ocular, dermatologic, hepatic, and muscular toxicities.
  • Drug Interaction Vigilance: Avoid concomitant use of strong CYP3A4 inhibitors/inducers and gastric acid-reducing agents whenever possible to maintain stable drug exposure.
  • Patient Education: Provide comprehensive counseling on the importance of food co-administration, recognition of adverse effects, and adherence to the prescribed dosing schedule.

For researchers and drug development professionals, the this compound food effect exemplifies the importance of thorough pharmacokinetic characterization during oncology drug development. The crossover study design with standardized high-fat meals remains the gold standard for quantifying food effects, with careful attention to statistical analysis of exposure parameters. The this compound experience further highlights how understanding and leveraging food effects can optimize the therapeutic profile of lipophilic oncology drugs, particularly when administered in combination regimens targeting complementary pathways.

References

Defactinib combination therapy toxicity reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile & Management Strategies

The table below summarizes the common and serious adverse events (AEs) associated with the avutometinib and defactinib combination, along with evidence-based management strategies [1] [2] [3].

Toxicity Type Common Manifestations (≥25% incidence, unless specified as serious) Recommended Management & Prophylaxis Strategies

| Ocular Disorders | Visual impairment, vitreoretinal disorders (e.g., retinal detachment) [1] [2]. | • Baseline & Routine Monitoring: Comprehensive ophthalmic exam at baseline, before Cycle 2, every 3 cycles thereafter, and as clinically indicated [1] [2]. • Dose Modification: Withhold therapy for ocular toxicities until improvement; permanently discontinue for Grade 4 events [1]. | | Serious Skin Toxicities | Rash (90%), photosensitivity, severe cutaneous adverse reactions (SCARs). Median time to onset: 14 days [2] [3]. | • Prophylaxis: Limit sun exposure; apply high-SPF (>30) sunscreen daily. Use topical corticosteroids and systemic oral antibiotics for prophylaxis, especially during the first 2 cycles [2] [3]. • Dose Modification: Interrupt, reduce, or permanently discontinue based on severity and duration [1]. | | Hepatotoxicity | Elevated AST (43%), elevated ALT, hyperbilirubinemia (38%) [3]. | • Monitoring: Check liver function tests (LFTs) prior to each cycle, on day 15 of the first 4 cycles, and as needed [1] [2]. • Dose Modification: Withhold, reduce, or discontinue based on severity [1]. | | Rhabdomyolysis / CPK Elevation | Increased creatine phosphokinase (CPK) (56%); can indicate muscle damage [3]. | • Monitoring: Monitor CPK levels prior to each cycle, on day 15 of the first 4 cycles, and as clinically indicated [1] [2]. • Evaluation & Action: Evaluate for rhabdomyolysis if CPK is elevated. Withhold, reduce, or discontinue based on severity [1]. | | Gastrointestinal | Diarrhea (38%), nausea, vomiting [1] [3]. | • Symptomatic Management: Use standard antiemetic and antidiarrheal medications. | | Other Common AEs | Fatigue, edema, musculoskeletal pain, decreased hemoglobin, lymphopenia [1] [4]. | • Supportive Care: Provide standard supportive care based on symptoms. |

Experimental Protocols for Toxicity Management

Here are detailed methodologies for key prophylactic and monitoring protocols referenced in clinical trials.

Protocol 1: Prophylactic Skin Toxicity Regimen

This protocol is recommended for the first two cycles to prevent and mitigate skin rashes, a very frequent adverse event [4].

  • Concomitant Medications:
    • Topical: Apply 1% hydrocortisone cream to the face, scalp, neck, upper chest, and upper back twice daily [2] [4].
    • Systemic Antibiotic: Administer an oral antibiotic (e.g., doxycycline 100 mg twice daily) for prophylaxis [2].
  • Skin Care:
    • Moisturizer: Apply a non-medicated, fragrance-free moisturizer to the entire body at least twice daily.
    • Sun Protection: Use a broad-spectrum sunscreen with a sun protection factor (SPF) greater than 30 daily, even on cloudy days [2] [4].
Protocol 2: Scheduled Laboratory Monitoring

A rigorous monitoring schedule is crucial for the early detection of common biochemical toxicities [1] [2].

  • Creatine Phosphokinase (CPK) & Liver Function Tests (LFTs):
    • Frequency: Test at baseline, before the start of each new cycle, on Day 15 of the first four cycles, and as clinically indicated.
  • Clinical Action:
    • CPK Elevation: If elevated, evaluate the patient for symptoms of rhabdomyolysis (e.g., muscle pain, weakness, dark urine) [2].
    • LFT Elevation: Follow dose modification guidelines for hepatotoxicity based on the severity of the elevation [1].

Mechanism of Action & Toxicity Management Logic

The following diagram illustrates the therapeutic rationale behind the avutometinib and this compound combination and the logical workflow for managing associated toxicities.

G cluster_mechanism Combination Therapy Rationale cluster_toxicity Toxicity Management Workflow MAPK Oncogenic MAPK Pathway (e.g., KRAS mutation) Avuto Avutometinib (RAF/MEK Clamp) MAPK->Avuto Targeted by Comp Compensatory FAK Activation (Resistance) Avuto->Comp Triggers Growth Enhanced Tumor Growth Inhibition Avuto->Growth Defac This compound (FAK Inhibitor) Comp->Defac Targeted by Defac->Growth Start Initiate Combination Therapy Monitor Routine Proactive Monitoring Start->Monitor Monitor->Monitor Continue therapy AE Adverse Event (AE) Detected Monitor->AE If AE occurs Assess Assess AE Severity & Check Guidelines AE->Assess Action Implement Management Action Assess->Action Action->Monitor Resume monitoring after management

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended phase 2 dose and schedule to optimize tolerability?

  • A: The recommended phase 2 dose and schedule established in the FRAME trial is a 28-day cycle with avutometinib 3.2 mg orally twice weekly and This compound 200 mg orally twice daily, both administered for the first three weeks followed by one week off [3]. This intermittent dosing schedule was critical for improving the long-term tolerability of the combination.

Q2: How effective is the combination in LGSOC, and does efficacy vary by biomarker?

  • A: In the RAMP 201 trial, the combination showed a confirmed Objective Response Rate (ORR) of 31% in the overall LGSOC population. Efficacy was significantly higher in patients with KRAS-mutant tumors (ORR 44%) compared to those with KRAS wild-type tumors (ORR 17%) [4]. The median Duration of Response (DOR) was 31.1 months [4].

Q3: What are the critical drug-drug interactions to manage in preclinical models or clinical practice?

  • A: Key interactions to avoid or manage include [1] [2]:
    • CYP3A4 Inhibitors/Inducers: Avoid concomitant use of strong or moderate CYP3A4 inhibitors/inducers as they may significantly alter this compound exposure.
    • Gastric Acid Reducers: Avoid proton pump inhibitors (PPIs) and H2 receptor antagonists. If necessary, administer this compound 2 hours before or 2 hours after a locally acting antacid.
    • Warfarin: Avoid concomitant use due to reports of increased INR and bleeding; consider alternative anticoagulants.

Q4: What are the most common reasons for dose modification, and how is it managed?

  • A: The most frequent Grade ≥3 treatment-related AEs leading to dose modification are increased creatine phosphokinase (24%) and diarrhea (8%) [4]. Management typically involves dose holds or reductions rather than permanent discontinuation, allowing most patients to continue therapy [4].

References

Defactinib dose reduction guidelines for adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Standard Dosing & Dose Reduction Overview

The recommended starting dosage is defactinib 200 mg taken orally twice daily plus avutometinib 3.2 mg taken orally twice weekly, for the first three weeks of each 4-week cycle. Therapy continues until disease progression or unacceptable toxicity [1] [2].

If a dose reduction is required, the recommended reduced dosage for this compound is 200 mg orally once a day. If a patient is unable to tolerate this reduced dose after one reduction for both drugs, the combination therapy should be permanently discontinued [1] [2].

Detailed Dose Modification Guidelines for Adverse Events

The following tables details specific dose modification protocols for managing adverse events (AEs). The guidelines generally recommend withholding, reducing the dose, or permanently discontinuing based on the severity and persistence of the adverse reaction [1] [2].

Adverse Event Grade/Description Recommended Action
Ocular Toxicity [1] [2] Confluent superficial keratitis, corneal epithelial defect, or ≥3-line loss in BCVA Withhold until resolved to nonconfluent superficial keratitis; resume at same dose.
Corneal ulcer, stromal opacity, or BCVA 20/200 or worse Withhold until resolved to nonconfluent superficial keratitis; resume at reduced dose.
Corneal perforation Permanently discontinue.
Rash [1] [2] Intolerable Grade 2 Reduce dose.

| | Grade 3 | Withhold until resolved to Grade ≤1 or baseline; resume at same dose. If recurs, resume at reduced dose. | | | Recurrent Grade 3 despite dose reduction | Permanently discontinue. | | | Grade 4 | Permanently discontinue. | | Increased Creatine Phosphokinase (CPK) [1] [2] | Grade 3 | Withhold; if improves to Grade ≤1 within 3 weeks, resume at same dose. | | | Grade 4 | Withhold; if improves to Grade ≤1 within 3 weeks, resume at reduced dose. | | | Any grade with rhabdomyolysis or lasting >3 weeks | Permanently discontinue. | | Hepatotoxicity [1] | Grade 2 hyperbilirubinemia with Grade 3/4 AST/ALT | Permanently discontinue. | | | Grade 3 increased AST/ALT (not associated with hyperbilirubinemia) | Withhold until resolves to Grade ≤2 or baseline; resume at reduced dose. | | | Grade 4 increased AST/ALT | Permanently discontinue. | | Other Adverse Reactions [1] [2] | Grade 3, first occurrence | Withhold until resolved to Grade ≤1 or baseline; resume at same dose. | | | Grade 3, second occurrence | Withhold until resolved to Grade ≤1 or baseline; resume at reduced dose. | | | Recurrent Grade 3 despite dose reduction | Permanently discontinue. | | | Grade 4 | Permanently discontinue. |

Clinical Protocol & Supportive Care

The phase 1 FRAME trial established the recommended Phase 2 dose and schedule for the combination as a 28-day cycle with both drugs administered on a 3 weeks 'on' and 1 week 'off' basis [3].

  • Pre-treatment and Monitoring [4] [1] [2]: Perform a comprehensive ophthalmic exam at baseline, before Cycle 2, and every 3 cycles thereafter. Monitor liver function tests (LFTs) and CPK levels before starting each cycle, on Day 15 of the first 4 cycles, and as clinically indicated.
  • Supportive Care for Skin Toxicity [4] [1]: At the start of therapy and for at least the first 2 cycles, administer systemic oral antibiotics for prophylaxis and apply topical corticosteroids to the face, scalp, neck, upper chest, and upper back. Patients should limit sun exposure and apply daily sunscreen (SPF >30).

Underlying Signaling Pathways & Combination Rationale

The combination of this compound (a FAK inhibitor) and avutometinib (a RAF/MEK clamp) is designed to target key resistance and survival pathways in cancer cells.

The diagram above illustrates the synergistic mechanism of the avutometinib and this compound combination. By concurrently inhibiting the MAPK and FAK pathways, this approach creates a more complete and durable anti-tumor response, overcoming the resistance often seen with single-agent therapy [3] [5].

Summary

References

Defactinib CYP3A4 metabolism drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Defactinib Metabolism and Drug Interactions

Your key questions on this compound's metabolic profile and related drug interactions are answered below.

  • Metabolic Pathway: this compound is metabolized primarily by CYP3A4 and, to a lesser extent, CYP2C9 [1]. Two major metabolites have been identified in plasma: the inactive M2 (N-desmethyl sulfonamide) and the pharmacologically active M4 (N-desmethyl amide), which is equipotent to the parent drug [1].
  • Interaction Check: Concomitant use of this compound with drugs that affect CYP3A4 activity is contraindicated or requires caution [2] [3]. The table below categorizes common interacting drugs.
Interaction Category Effect on this compound Levels Example Drugs
Strong CYP3A4 Inhibitors [2] [3] Increase (Avoid) Clarithromycin, itraconazole, ritonavir, cobicistat [2]
Moderate CYP3A4 Inhibitors [2] [3] Increase (Avoid) Ciprofloxacin, aprepitant, conivaptan, diltiazem [2]
Strong CYP3A4 Inducers [2] [3] Decrease (Avoid) Carbamazepine, phenytoin, rifampin, apalutamide [2]
Moderate CYP3A4 Inducers [2] Decrease (Avoid) Bosentan, efavirenz, etravirine [2]
  • Clinical Management: If co-administration with a strong or moderate CYP3A4 inhibitor or inducer cannot be avoided, the official labeling recommends close monitoring for increased adverse reactions or reduced efficacy, respectively [3].
  • Other Significant Interactions: this compound exposure may decrease when co-administered with gastric acid-reducing agents (e.g., proton pump inhibitors, H2 receptor antagonists). If use is unavoidable, administer this compound 2 hours before or 2 hours after a locally acting antacid [2] [3].

Experimental Protocols for Metabolism Studies

For researchers investigating this compound metabolism and interactions, the following established methodologies can be applied.

  • In Vitro Metabolic Stability Assessment: This protocol uses human liver microsomes (HLMs) to evaluate metabolic stability and identify major enzymes involved.

    • Incubation System: Prepare incubation mixtures containing HLMs, this compound, NADPH-regenerating system, and buffer [4].
    • Time Course: Remove aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction with ice-cold acetonitrile [4].
    • Analysis: Use LC-MS/MS to quantify the remaining parent drug over time to determine half-life and intrinsic clearance [4].
    • Reaction Phenotyping: Conduct similar incubations with specific cDNA-expressed CYP enzymes or using chemical inhibitors for CYP3A4 and CYP2C9 to confirm the enzymes responsible for metabolism [4].
  • Drug-Drug Interaction Studies: These studies assess the interaction potential when this compound is co-administered with other drugs.

    • CYP Inhibition Potential: To determine if this compound inhibits CYP enzymes, incubate human liver microsomes with marker substrates for CYP3A4 and other major CYPs in the presence of a range of this compound concentrations [4]. Measure the formation of the specific metabolites for each CYP marker substrate to calculate IC50 values.
    • CYP Induction Potential: Use fresh human hepatocytes treated with this compound for several days. Measure the activity and mRNA levels of CYP3A4 to evaluate if this compound induces its own metabolism or that of other drugs [4].

This compound Metabolic Pathway and Interaction Risks

The diagram below summarizes the key metabolic and interaction pathways for this compound.

defactinib_metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Primary Metabolism CYP2C9 CYP2C9 This compound->CYP2C9  Secondary Metabolism M2_Inactive M2 Metabolite (Inactive) CYP3A4->M2_Inactive M4_Active M4 Metabolite (Active, Equipotent) CYP3A4->M4_Active Increased_Toxicity Increased this compound Exposure & Toxicity Risk CYP3A4->Increased_Toxicity Reduced_Efficacy Reduced this compound Exposure & Efficacy Loss CYP3A4->Reduced_Efficacy Inhibitors Strong/Moderate CYP3A4 Inhibitors Inhibitors->CYP3A4  Inhibits Inducers Strong/Moderate CYP3A4 Inducers Inducers->CYP3A4  Induces

References

Defactinib compared to other FAK inhibitors PF-562271 BI-853520

Author: Smolecule Technical Support Team. Date: February 2026

FAK Inhibitors Comparison

Feature Defactinib (VS-6063) PF-562271 (VS-6062) BI 853520 (Ifebemtinib)
IC₅₀ vs. FAK 0.6 nM [1] 1.5 nM [1] 1 nM [2] [1] [3]
Key Selectivity Feature N/A Also inhibits PYK2 (IC₅₀ = 22 nM) [3] Highly selective for FAK over PYK2 (IC₅₀ >50,000 nM) [2] [3]
Primary MoA ATP-competitive inhibitor [1] ATP-competitive inhibitor [1] ATP-competitive inhibitor [2] [1]
Clinical Phase Phase II [1] Phase I [1] Phase I [2] [4]
Reported Biomarkers Low merlin (NF2) expression in mesothelioma [3] N/A Mesenchymal phenotype; Low E-cadherin expression; Low miR-200c-3p [2] [3]

Mechanisms and Experimental Insights

Cellular Assays and In Vivo Models Preclinical studies evaluate FAK inhibitors using specific cellular and animal models.

  • BI 853520 shows potent cellular activity in prostate cancer PC-3 cells, inhibiting FAK autophosphorylation (Y397) with an EC₅₀ of 1 nM and anchorage-independent proliferation in soft agar with an EC₅₀ of 3 nM [3]. In vivo, it demonstrated tumor regression in xenograft models with a mesenchymal phenotype [3].
  • This compound has been studied in mesothelioma models, where efficacy is linked to low merlin expression [3].
  • PF-562271 shows activity in various xenograft models (breast, prostate, colon, pancreas, glioblastoma) [1].

Key Signaling Pathways FAK integrates signals from integrins and growth factor receptors. Upon activation (autophosphorylation at Y397), it recruits Src to form a fully active complex, leading to phosphorylation of multiple sites and activation of downstream pathways like PI3K/AKT/mTOR and RAS/MAPK, which regulate cell survival, proliferation, and migration [5].

The following diagram illustrates the core FAK signaling pathway and the action point of the inhibitors discussed:

fak_pathway Integrins Integrins FAK_Inactive FAK (Inactive) Integrins->FAK_Inactive GF_Receptors GF_Receptors GF_Receptors->FAK_Inactive FAK_Active FAK (Active) (pY397) FAK_Inactive->FAK_Active Activation SRC SRC FAK_Active->SRC SRC Recruitment FAK_SRC_Complex FAK-SRC Complex SRC->FAK_SRC_Complex Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK) FAK_SRC_Complex->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Inhibitors This compound, PF-562271, BI 853520 Inhibitors->FAK_Active Inhibit

Key Differentiation for Research and Development

  • For highly specific FAK inhibition, BI 853520 is the superior tool compound due to its exceptional selectivity over PYK2, minimizing off-target effects [3]. Its efficacy is strongly linked to a mesenchymal tumor phenotype (low E-cadherin), providing a clear biomarker strategy [2] [3].
  • For clinical translation, This compound has the most advanced clinical development, having reached Phase II trials, which may be relevant for research bridging to clinical applications [1].
  • PF-562271, while a potent dual FAK/PYK2 inhibitor, remains in Phase I and may be less suitable for studies requiring high specificity [1] [3].

References

Defactinib monotherapy versus combination therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Monotherapy vs. Combination Therapy Efficacy Data

The table below summarizes key efficacy findings for defactinib from recent preclinical and clinical studies.

Cancer Type Therapy Regimen Experimental Model / Patient Population Key Efficacy Findings Source / Citation

| Various Solid Tumors (incl. LGSOC, NSCLC) | this compound + Avutometinib (RAF-MEK clamp) | Phase 1 clinical trial (FRAME); patients with advanced solid tumors [1] | • ORR: 42.3% (11/26) in LGSOC • Median PFS: 20.1 months in LGSOC • Tolerable safety profile with intermittent dosing [1] | [1] | | Adrenocortical Carcinoma (ACC) | this compound + Mitotane | Preclinical study (in vitro, xenografts); H295R, SW13, HAC15 cell lines [2] [3] | • Effective anti-tumor activity in vitro • Significantly reduced tumor volume & number of macrometastases in vivo vs. mitotane/control • No observed toxicity or drug-drug interactions in vivo [2] [3] | [2] [3] | | Uveal Melanoma (UM) | this compound + MEK inhibitor or PKC inhibitor | Preclinical study (in vitro, PDX); panel of UM cell lines [4] | • Highly synergistic reduction in cell viability & induction of apoptosis • Remarkable in vivo activity in UM patient-derived xenografts [4] | [4] | | General Solid Tumors | this compound Monotherapy | Early-phase clinical trials (as referenced in later studies) | Limited efficacy when used as a single agent [3] [1] | [3] [1] |

Detailed Experimental Protocols

For your experimental planning, here are the detailed methodologies from the key studies cited above.

  • FRAME Phase 1 Clinical Trial (this compound + Avutometinib) [1]

    • Study Design: First-in-human, phase 1 trial with dose escalation and expansion cohorts.
    • Dosing Schedule (RP2D): 28-day cycle with avutometinib 3.2 mg orally, once daily, twice weekly and This compound 200 mg orally, twice daily, 7 days a week. Both drugs were administered on a 3 weeks on, 1 week off schedule.
    • Endpoints: Primary endpoint was to determine the recommended phase 2 dose (RP2D). Secondary endpoints included safety, pharmacokinetics/pharmacodynamics (PK/PD), and preliminary efficacy (objective response rate ORR, progression-free survival PFS).
    • PK/PD Analysis: Blood samples were collected for drug concentration. Paired tumor biopsies were analyzed for target engagement (p-MEK, p-ERK, p-FAK).
  • Preclinical Study in Adrenocortical Carcinoma (this compound + Mitotane) [2] [3]

    • In Vitro Models: Used H295R, SW13, and mitotane-sensitive/resistant HAC15 adrenocortical carcinoma cell lines.
    • Assays: Conducted functional assays (cell viability, proliferation), transcriptomic profiling (RNA sequencing), and grew cells in 2D monolayers and 3D Matrigel-scaffolded cultures.
    • In Vivo Models: Used xenograft models in mice. Drug interactions were assessed using NMR, and toxicity was monitored in vivo.
    • Data Analysis: Gene set enrichment analysis (GSEA) of sequencing data identified dysregulation of focal adhesion pathways. Tumor volume and metastasis were quantified in xenografts.
  • Preclinical Study in Uveal Melanoma (this compound Combinations) [4]

    • In Vitro Screening: A panel of UM cell lines was treated with this compound and other inhibitors (MEK, PKC) in a 6x6 matrix dilution design.
    • Viability & Apoptosis: Cell viability was measured using MTT assay after 5 days of treatment. Synergy was calculated based on the combination's synergistic potential. Apoptosis was assessed using Caspase-Glo 3/7 assay.
    • In Vivo Validation: Efficacy of synergistic combinations was confirmed in UM patient-derived xenograft (PDX) models.
    • Immunoblotting: Protein extracts from treated cells were analyzed by Western blot for markers like pERK, pFAK, and cleaved PARP to confirm pathway inhibition.

Mechanism of Action & Signaling Pathways

The efficacy of this compound combinations stems from targeting complementary survival pathways in cancer cells. The diagram below illustrates the key signaling pathways and where this compound and its combination partners act.

G cluster_paths Oncogenic Signaling Pathways cluster_inputs GrowthFactors Growth Factor Signals RAS RAS GrowthFactors->RAS Integrins Integrin Signals FAK Focal Adhesion Kinase (FAK) Integrins->FAK GProtein GNAQ/GNA11 Mutation (e.g., in Uveal Melanoma) PKC PKC GProtein->PKC YAP YAP (Hippo Pathway) GProtein->YAP FAK->YAP CellSurvival Cell Survival & Evasion of Apoptosis FAK->CellSurvival ImmuneEvasion Immune Evasion & TME Remodeling FAK->ImmuneEvasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation PKC->MEK This compound This compound (FAKi) This compound->FAK Avutometinib Avutometinib (RAF/MEKi) Avutometinib->RAF Avutometinib->MEK PKC_Inhibitor PKC Inhibitor PKC_Inhibitor->PKC

The rationales for these combinations are well-supported:

  • Dual Pathway Inhibition: this compound combinations with MEK inhibitors (like avutometinib) or PKC inhibitors simultaneously target the MAPK pathway and the FAK/YAP pathway [4] [1]. This overcomes the adaptive resistance and pathway plasticity often seen with single-agent therapy.
  • Enhanced Immunogenic Cell Death (ICD): Preclinical evidence suggests that FAK inhibitors can enhance the immunogenic cell death induced by certain chemotherapies, potentially priming the tumor microenvironment for better response to immunotherapy [5].
  • Synergy in Specific Genetic Contexts: In cancers driven by specific mutations, such as GNAQ/GNA11 in uveal melanoma, the non-canonical activation of YAP via FAK creates a strong dependency, making the FAK/MEK combination particularly effective [4].

Key Takeaways for Research and Development

  • This compound is primarily a combination agent based on current data, with limited single-agent activity in advanced solid tumors.
  • Intermittent dosing schedules are critical for managing tolerability in combinations, especially with MEK inhibitors, without sacrificing efficacy [1].
  • The most promising clinical results to date are in low-grade serous ovarian cancer (LGSOC), an area of high unmet need, where the this compound and avutometinib combination has achieved Breakthrough Therapy designation [3] [1].

References

Defactinib response KRAS mutant versus wild-type tumors

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

Efficacy Endpoint KRAS-Mutant Tumors KRAS Wild-Type Tumors Overall Population
Confirmed Objective Response Rate (ORR) 44% (25/57 patients) [1] [2] [3] 17% (9/52 patients) [1] [2] 31% (34/109 patients) [1] [2]
Complete Response (CR) Rate 4% (2/57 patients) [4] 0% [4] 2% [4]
Median Duration of Response (DOR) 31.1 months [1] [2] 9.2 months [1] [2] 31.1 months [1] [2]
Median Progression-Free Survival (PFS) 22.0 months [1] [2] 12.8 months [1] [2] 12.9 months [1] [2]
Disease Control Rate (DCR) ≥6 months 70% [5] [2] 50% [5] [2] 61% [5] [2]

Mechanism of Action and Rationale for Differential Response

The differential efficacy is rooted in the therapy's unique dual-targeting mechanism, which is particularly effective in cancers driven by a hyperactive RAS/MAPK pathway, often due to KRAS mutations.

The diagram below illustrates how the two drugs work together and why the combination is more effective in KRAS-mutant tumors.

G KRAS_Mutant KRAS Mutation MAPK_Pathway Hyperactivated MAPK Pathway (Cancer Cell Proliferation & Survival) KRAS_Mutant->MAPK_Pathway Avutometinib Avutometinib (RAF/MEK Clamp) MAPK_Pathway->Avutometinib Primary Target MEK_Inhibition Inhibition of MEK Signaling Avutometinib->MEK_Inhibition Comp_Resistance Compensatory FAK Activation (Resistance Mechanism) MEK_Inhibition->Comp_Resistance Synergistic_Effect Synergistic Tumor Growth Inhibition MEK_Inhibition->Synergistic_Effect Defactinib This compound (FAK Inhibitor) Comp_Resistance->this compound Resistance Target FAK_Inhibition FAK Inhibition This compound->FAK_Inhibition FAK_Inhibition->Synergistic_Effect

  • Avutometinib's Role: Unlike standard MEK inhibitors, avutometinib is a RAF/MEK clamp. It not only inhibits MEK kinase activity but also traps MEK in inactive complexes with RAF proteins (ARAF, BRAF, CRAF). This provides a more complete and durable blockade of the MAPK pathway [6] [2] [7].
  • This compound's Role: Inhibition of the MAPK pathway leads to a compensatory activation of Focal Adhesion Kinase (FAK), a key resistance mechanism. This compound, a FAK inhibitor, blocks this adaptive resistance, re-sensitizing the cancer cells to avutometinib [8] [2] [7].
  • Rationale for Differential Response: Tumors with KRAS mutations are inherently "addicted" to the MAPK pathway for growth and survival. Therefore, a therapy that provides a profound blockade of this pathway, while also knocking out a key resistance route (FAK), is significantly more effective in this genetic context [1].

Key Experimental Methodology

The data in the comparison table primarily comes from the RAMP 201 (ENGOT-ov60/GOG-3052) trial, a pivotal Phase 2 study [1] [2].

  • Study Design: Adaptive, multi-part, multicenter, randomized, open-label Phase 2 trial.
  • Patient Population: Adults with recurrent, measurable LGSOC after at least one prior line of platinum-based chemotherapy. A median of 3 prior lines of therapy were reported [1] [2].
  • Treatment Regimen (Go-Forward Combination):
    • Avutometinib: 3.2 mg orally, twice weekly (e.g., Day 1 and Day 4).
    • This compound: 200 mg orally, twice daily.
    • Both drugs were taken for the first 3 weeks of each 4-week cycle until disease progression or unacceptable toxicity [1] [3].
  • Stratification and Analysis: Patients were stratified by tumor KRAS status (mutant vs. wild-type), which was determined by local testing with high (96%) concordance upon central confirmation [1].
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 criteria [1].
  • Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and safety [1].

Key Takeaways for Researchers

  • Confirmed Superior Efficacy in KRAS-Mutant LGSOC: The robust ORR of 44% and a median DOR exceeding 2.5 years in the KRAS-mutant population are notable in a cancer known for its chemotherapy resistance [1] [3].
  • Meaningful Activity in Wild-Type Tumors: Despite the lower ORR, the 17% response rate and a median PFS of 12.8 months in KRAS wild-type patients are clinically meaningful, suggesting the therapy's mechanism has utility beyond KRAS mutations [1] [2]. This has prompted further investigation in the ongoing confirmatory Phase 3 RAMP 301 trial, which is enrolling patients regardless of KRAS status [6] [2].
  • Manageable Safety Profile: The most common treatment-related adverse events were nausea, diarrhea, elevated creatine phosphokinase (CPK), and rash. Only 10% of patients discontinued treatment due to adverse events, indicating the regimen is manageable for most patients with appropriate monitoring and dose modifications [1] [4].

References

Defactinib safety profile versus other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile of Avutometinib + Defactinib

Adverse Event (AE) Incidence (Grade ≥3) Clinical Management & Notes
Increased Creatine Phosphokinase (CPK) 24% [1] [2] A characteristic laboratory finding with this combination; managed with dose holds/reductions [2].
Diarrhea 8% [1] [2]
Anemia 5% [1]
Any AE leading to discontinuation 10% [1] [2] The majority of AEs were mild to moderate and manageable with supportive care and dose modifications [2] [3].

Experimental Protocol & Patient Context

To contextualize the safety data, below is the key methodology from the RAMP 201 trial that defined the regimen's safety profile [2].

ramptrial Title RAMP 201 Trial Design (Phase 2) A1 Patient Population Recurrent LGSOC ≥1 prior line of therapy Measurable disease A2 Key Stratification Factor KRAS mutation status A1->A2 A3 Go-Forward Regimen Avutometinib 3.2 mg twice weekly + This compound 200 mg twice daily 3 weeks on / 1 week off A2->A3 A4 Primary Endpoint Objective Response Rate (ORR) by Blinded Independent Central Review A3->A4 A5 Safety Assessment NCI CTCAE v5.0 A4->A5

Trial Design & Key Methodology [1] [2]:

  • Study Type: Phase II, open-label, adaptive design.
  • Patient Population: 115 patients with recurrent, measurable low-grade serous ovarian cancer (LGSOC) after at least one prior line of platinum-based chemotherapy. Patients were heavily pre-treated, with a median of 3 prior lines of therapy (range 1-9) [1] [2].
  • Dosing Schedule: The recommended regimen was avutometinib 3.2 mg orally twice weekly plus this compound 200 mg orally twice daily, on a 3-weeks-on, 1-week-off schedule [2].
  • Safety Assessments: Adverse events were collected and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0 or higher [2]. Prophylactic medications for rash were used during the first two cycles [2].

Mechanism of Action and Rationale for Combination

The combination's mechanism and safety profile are linked to its unique dual-pathway inhibition, as illustrated below.

pathway cluster_1 MAPK Pathway Title Mechanism of Avutometinib and this compound KRAS KRAS RAF RAF KRAS->RAF Signals MEK MEK RAF->MEK Signals ERK ERK MEK->ERK Signals Comp Compensatory FAK Activation ERK->Comp Avuto Avutometinib (RAF/MEK clamp) Avuto->RAF Inhibits Avuto->MEK Inhibits Outcome Enhanced Anti-Tumor Activity Avuto->Outcome Defac This compound (FAK inhibitor) Defac->Comp Inhibits Defac->Outcome

  • Avutometinib is a first-in-class RAF/MEK clamp. It inhibits MEK kinase activity while simultaneously preventing RAF from reactivating MEK, leading to more complete suppression of the MAPK pathway compared to standard MEK inhibitors [2] [3].
  • This potent MAPK pathway inhibition triggers a compensatory activation of Focal Adhesion Kinase (FAK) as a resistance mechanism [2].
  • This compound, a FAK inhibitor, is added to block this adaptive resistance. Preclinical models show that the combination results in greater tumor growth inhibition than either agent alone [2].

Comparison with Other Targeted Therapies

While head-to-head trials are lacking, the efficacy of avutometinib and this compound can be contextually compared with other therapies used in recurrent LGSOC.

Therapy / Trial Mechanism of Action Objective Response Rate (ORR) Discontinuation Due to AEs

| Avutometinib + this compound (RAMP 201, recurrent LGSOC) | RAF/MEK clamp + FAK inhibitor | 31% (Total) 44% (KRAS mutant) [1] [4] | 10% [1] [2] | | Binimetinib (MILO/ENGOT-ov11, recurrent LGSOC) | MEK inhibitor | 16% (vs. 13% for chemo) [2] | 34% (vs. 5% for chemo) [2] | | Trametinib (Recurrent LGSOC) | MEK inhibitor | 26% (vs. 6% for chemo/other) [2] | Not specified in source, but noted that ~1/3 of patients discontinued due to toxicity [2] |

Implications for Research and Development

For researchers, the key takeaways are:

  • Unique Safety Profile: The avutometinib and this compound combination has a distinct and manageable safety profile, characterized by a high incidence of CPK elevation but a lower rate of treatment discontinuation (10%) compared to historical MEK inhibitor monotherapies [1] [2].
  • Proof of Concept for Vertical Inhibition: The combination successfully demonstrates that vertical inhibition of the MAPK pathway (RAF/MEK) combined with blocking adaptive resistance (FAK) is a viable strategy to enhance efficacy and potentially improve treatment durability [2] [5].
  • Ongoing Research: A confirmatory Phase 3 trial (RAMP 301, NCT06072781) is currently enrolling, comparing the combination against standard of care (chemotherapy or hormonal therapy) for recurrent LGSOC [1] [2].

References

Defactinib synthetic lethality interactions

Author: Smolecule Technical Support Team. Date: February 2026

Defactinib Synthetic Lethality Profiles

Cancer Type Partner Drug / Pathway Key Experimental Findings / Clinical Outcomes Experimental Model / Clinical Context
Low-Grade Serous Ovarian Cancer (LGSOC) Avutometinib (RAF-MEK clamp) ORR: 42.3% (11/26); mPFS: 20.1 months [1]. Well-tolerated with manageable rash, CPK elevation. Phase 1 FRAME trial (ClinicalTrials.gov NCT03875820); patients with recurrent disease [1] [2].
Uveal Melanoma (UM) MEK inhibitor (e.g., Trametinib) Synergistic growth-inhibition and cytotoxic effects; tumor collapse in xenograft and liver metastasis models [3]. Preclinical; kinome-wide CRISPR screen in UM cell lines; in vivo xenograft models [3].
KRAS-mutant NSCLC None (Monotherapy) 12-week PFS: 28% (15/55); 1 partial response; median PFS 45 days. Efficacy did not correlate with TP53/CDKN2A status [4]. Phase 2 trial; heavily pretreated patients (median 4 prior lines) [4].

Experimental Protocols for Key Studies

The compelling data for this compound combinations originated from rigorous experimental designs, outlined below.

Kinome-Wide CRISPR-Cas9 Synthetic Lethality Screen

This unbiased screen identified MEK-ERK pathway inhibition as synthetically lethal with FAK inhibition in Uveal Melanoma [3].

  • Objective: To identify genes whose loss is lethal in the context of FAK inhibition (VS-4718).
  • Methods:
    • Screening: A UM cell line (OMM1.5) expressing Cas9 was infected with a kinome-wide sgRNA library.
    • Selection: Cells were treated with either FAK inhibitor (VS-4718) or DMSO (control) for 21 days.
    • Analysis: Next-generation sequencing of sgRNA abundance was performed. sgRNAs significantly depleted in the FAK inhibitor group versus control indicated a synthetic lethal interaction.
  • Key Finding: sgRNAs targeting genes in the PKC and MEK-ERK pathways were significantly depleted, revealing ERK activation as a key resistance mechanism to FAKi [3].
In Vitro & In Vivo Validation of FAK/MEK Co-Inhibition

The hits from the CRISPR screen were validated in subsequent experiments.

  • In Vitro Models: Multiple UM cell lines (e.g., 92.1, MP41, OMM1.3) [3].
  • Treatments: Single agents (FAKi: VS-4718 or this compound; MEKi: trametinib) and their combination.
  • Assays:
    • Immunoblotting: Confirmed effective suppression of p-FAK and p-ERK by the combination.
    • Flow Cytometry (Annexin V): Showed the combination induced significant apoptosis, while single agents were primarily cytostatic.
    • Sphere Formation Assay: The combination dramatically reduced the number and size of tumor spheres in 3D culture, indicating loss of self-renewal capacity [3].
  • In Vivo Models: UM xenograft and liver metastasis mouse models.
  • Dosing: FAK inhibitor (VS-4718, 10ml/kg, oral gavage, BID); MEK inhibitor (trametinib, 1mg/kg, IP, daily).
  • Outcome: The combination led to tumor regression and collapse, confirming a potent in vivo synergy [3].

This preclinical rationale directly informed the design of the FRAME trial that tested avutometinib (a RAF/MEK inhibitor) and this compound in patients [1].


Clinical Development & Tolerability

The journey of this compound illustrates a shift from monotherapy to rational combination.

  • This compound Monotherapy: As shown in the table, this compound alone had modest activity in heavily pretreated KRAS-mutant NSCLC, failing to validate initial hypotheses that co-alterations in TP53 or CDKN2A would predict response [4].
  • Rational Combination: The combination of avutometinib and this compound represents a mechanistically driven approach to overcome the limitations of single-agent therapy. The schedule (intermittent avutometinib with continuous this compound) was optimized in the FRAME trial to manage toxicity while maintaining efficacy [1].
  • Safety Profile (Combination): The combination has a manageable but distinct toxicity profile. Common adverse events include rash, creatine phosphokinase (CPK) elevation, diarrhea, and elevated liver enzymes. Ocular toxicities, such as retinal detachment, are a significant risk and require regular monitoring [2].

Mechanism Visualization

The following diagram illustrates the core synthetic lethal interaction between FAK and MEK inhibition and the experimental workflow used to discover it.

G OncoMutation Oncogenic Mutation (e.g., GNAQ/GNA11 in UM, KRAS in NSCLC) FAK_Pathway FAK Pathway OncoMutation->FAK_Pathway MEK_Pathway MEK/ERK Pathway OncoMutation->MEK_Pathway CellViability Cell Viability & Tumor Growth FAK_Pathway->CellViability SL_Interaction Synthetic Lethal Interaction FAK_Pathway->SL_Interaction MEK_Pathway->CellViability MEK_Pathway->SL_Interaction SL_Interaction->CellViability Dual Inhibition is Lethal CRISPR_Screen CRISPR Kinome Screen with FAK inhibitor Target_Pathway Identification of MEK Pathway as SL partner CRISPR_Screen->Target_Pathway Validation In vitro/vivo validation of FAKi + MEKi combination Target_Pathway->Validation

Diagram 1: Mechanism and discovery of FAK-MEK synthetic lethality. An oncogenic driver activates both FAK and MEK signaling pathways, which can independently sustain cell survival. Inhibiting one pathway allows the other to compensate. However, simultaneous inhibition of both creates a synthetically lethal interaction, leading to cell death. This interaction was identified through unbiased CRISPR screens.


Research Implications

For researchers and drug development professionals, the this compound case offers critical insights:

  • Beyond Monotherapy: this compound's primary value lies in rational combinations targeting co-dependent signaling pathways, moving beyond its limited single-agent activity [4] [1].
  • Schedule Optimization: The clinical success of the avutometinib-defactinib combination hinges on an intermittent dosing schedule (3 weeks on/1 week off), which manages overlapping toxicities and enables sustained treatment [1].
  • Context is Key: Synthetic lethality is often cancer-type specific. The strong efficacy seen in LGSOC and UM, both driven by specific MAPK pathway mutations, may not translate directly to all KRAS-mutant cancers [1] [3].

This compound has evolved from a monotherapy with modest activity to a key component of a promising synthetically lethal combination, offering a new therapeutic strategy for specific, difficult-to-treat cancers.

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

510.14094222 g/mol

Monoisotopic Mass

510.14094222 g/mol

Heavy Atom Count

35

Appearance

Assay:≥98%A crystalline solid

UNII

53O87HA2QU

Pharmacology

Defactinib is an orally bioavailable, small-molecule focal adhesion kinase (FAK) inhibitor with potential antiangiogenic and antineoplastic activities. Defactinib inhibits FAK, which may prevent the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt, thus inhibiting tumor cell migration, proliferation, survival, and tumor angiogenesis. The tyrosine kinase FAK, a signal transducer for integrins, is normally activated by binding to integrins in the extracellular matrix (ECM) but may be upregulated and constitutively activated in various tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
FAK family
PTK2B [HSA:2185] [KO:K05871]

Other CAS

1073154-85-4

Wikipedia

Defactinib

Dates

Last modified: 09-13-2023
[1]. Kang Y, et al. Role of focal adhesion kinase in regulating YB-1-mediated paclitaxel resistance in ovarian cancer. J Natl Cancer Inst. 2013 Oct 2;105(19):1485-95.

Explore Compound Types